2-Chloro-3-methoxyaniline
Description
Properties
IUPAC Name |
2-chloro-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPVZYDSURGWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626318 | |
| Record name | 2-Chloro-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113206-03-4 | |
| Record name | 2-Chloro-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-3-methoxyaniline CAS number and properties
An In-depth Technical Guide to 2-Chloro-3-methoxyaniline
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details the compound's properties, synthesis, and its role in the development of kinase inhibitors.
Chemical and Physical Properties
This compound, with the CAS Number 113206-03-4 , is an aromatic organic compound.[1][2][3] Its properties are summarized in the tables below.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 113206-03-4[2] |
| Molecular Formula | C₇H₈ClNO[2][3][4] |
| Molecular Weight | 157.6 g/mol [3][4] |
| InChI Key | ZWPVZYDSURGWSY-UHFFFAOYSA-N[2] |
| SMILES | COC1=CC=CC(=C1Cl)N[2] |
| Synonyms | 2-Chloro-3-methoxybenzenamine, 3-Amino-2-chloroanisole[2][3] |
Physicochemical Properties
| Property | Value |
| Appearance | Gray to brown solid, or a colorless to light yellow solid/powder.[3][4][5] |
| Melting Point | 50 °C[3][4][5] |
| Boiling Point | 125 °C at 3 Torr[3][4][5] |
| Density | 1.234 ± 0.06 g/cm³ (Predicted)[3][4][5] |
| Solubility | Soluble in organic solvents such as ethanol, diethyl ether, and dichloromethane.[4] |
| Vapor Pressure | 0.00191 mmHg at 25°C[3][4] |
| pKa | 2.23 ± 0.10 (Predicted)[4][5] |
| Flash Point | 106.2 ± 21.8 °C[3] |
Applications in Research and Development
This compound serves as a crucial reactant in the synthesis of advanced chemical compounds. Notably, it is utilized in the preparation of dual inhibitors for Casein Kinase 2 (CK2) and Pim kinases.[1][5] These kinases are implicated in cell proliferation pathways, making their inhibitors potential therapeutic agents in oncology.[1][5]
Figure 1: Logical relationship of this compound in the synthesis and action of kinase inhibitors.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of 2-chloro-3-nitroanisole.[1][5][6]
Materials:
-
2-chloro-3-nitroanisole (1.38 g, 7.36 mmol)
-
Iron powder (1.64 g, 29.4 mmol)
-
Glacial acetic acid (19 mL)
-
Acetonitrile (19 mL)
-
Water (70 mL)
-
Solid sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂) (3 x 150 mL)
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-chloro-3-nitroanisole in a mixture of glacial acetic acid and acetonitrile.[1][5][6]
-
Stir the reaction mixture under reflux for 3.5 hours.[1][5][6]
-
After the reaction is complete, dilute the mixture with water and neutralize it with solid sodium carbonate.[1][5][6]
-
Extract the product with dichloromethane (3 x 150 mL).[1][5][6]
-
Combine the organic phases, wash with saturated saline, and dry over anhydrous sodium sulfate.[1][5][6]
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.[1][5][6]
The resulting product is a yellow oil, which can be used in subsequent reactions without further purification.[1][6]
Figure 2: Workflow for the synthesis of this compound.
Product Analysis
The crude product is typically analyzed using mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to confirm its identity and purity.[1][6]
-
Mass Spectrometry: Analysis shows a molecular ion peak at m/z 157.9 [M+H]⁺.[1][5][6]
-
HPLC: Using a trifluoroacetic acid (TFA) additive, the purity is determined to be approximately 86% when monitored at 220 nm.[1][5][6]
Safety and Handling
This compound is considered hazardous.[7] Appropriate safety precautions must be taken during its handling and storage.
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Causes skin and eye irritation.
Handling and Storage:
-
Avoid the formation of dust and aerosols.[8]
-
Use in a well-ventilated area or under a chemical fume hood.[7][9]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[8]
-
Recommended storage is under an inert gas (Nitrogen or Argon) at 2–8 °C.[5]
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of soap and water.[7]
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.[7]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[7]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.[7][9] In all cases of exposure, seek immediate medical attention.[7][9]
References
- 1. This compound | 113206-03-4 [chemicalbook.com]
- 2. This compound | C7H8ClNO | CID 22504677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. This compound CAS#: 113206-03-4 [m.chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. guidechem.com [guidechem.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-3-methoxyaniline, a key intermediate in organic synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering readily accessible data and methodologies.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO | [1][2] |
| Molecular Weight | 157.60 g/mol | [1][2] |
| Appearance | Kind of white to yellow powder | [1] |
| Melting Point | 50 °C | [1][3][4] |
| Boiling Point | 125 °C at 3 Torr | [1][3][4] |
| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [1][3][4] |
| pKa | 2.23 ± 0.10 (Predicted) | [3][4] |
| LogP (XLogP3) | 1.8 | [1][2] |
| Vapor Pressure | 0.00191 mmHg at 25°C | [1] |
| Flash Point | 106.2 ± 21.8 °C | [1] |
| Refractive Index | 1.573 | [1] |
| Solubility | Soluble in organic solvents such as ethanol, diethyl ether, and dichloromethane. | [3] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols that can be adapted for this compound.
1. Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[5]
-
Procedure:
-
A small, finely powdered sample of the organic compound is packed into a capillary tube sealed at one end.[6][7]
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.
-
The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) to ensure thermal equilibrium between the sample, heating block, and thermometer.[7]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[6][7]
-
-
Purity Assessment: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting point range.
2. Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[8]
-
Apparatus: Thiele tube or other heating bath, small test tube (fusion tube), capillary tube sealed at one end, thermometer.[9][10]
-
Procedure:
-
A small amount of the liquid is placed in the fusion tube.[9][11]
-
A capillary tube, sealed at one end, is placed inverted into the liquid.[9][11]
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).[10]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9]
-
Heating is stopped, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]
-
3. Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
-
Apparatus: Test tubes, vortex mixer (optional).
-
Procedure:
-
A small, accurately weighed amount of the solid (e.g., 1-5 mg) is placed in a test tube.[12]
-
A known volume of the solvent (e.g., 1 mL) is added.[12]
-
The mixture is agitated vigorously (e.g., by vortexing) for a set period.[13]
-
The mixture is allowed to stand to see if any solid settles.
-
If the solid completely dissolves, it is considered soluble under those conditions. If not, the solubility can be quantified by analyzing the concentration of the dissolved solute in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
4. pKa Determination
The pKa is a measure of the acidity of a compound.
-
Methods: Potentiometric titration, spectrophotometry, and conductometry are common methods for determining pKa.[14]
-
Potentiometric Titration Procedure:
-
A precise amount of the compound is dissolved in a suitable solvent (often a water-alcohol mixture for sparingly soluble compounds).
-
A standardized solution of a strong acid or base is added in small increments using a burette.
-
The pH of the solution is measured after each addition using a calibrated pH meter.[14]
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[14]
-
5. LogP Determination
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.[15][16]
-
Shake-Flask Method:
-
A solution of the compound is prepared in one of the phases (e.g., water).
-
An equal volume of the second, immiscible phase (e.g., octanol) is added.
-
The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.[17]
-
The two phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).[17]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[15]
-
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates a common synthetic route for this compound starting from 2-chloro-3-nitroanisole.[18]
Caption: A workflow diagram for the synthesis of this compound.
General Experimental Workflow for Melting Point Determination
This diagram outlines the logical steps for determining the melting point of a solid organic compound.
Caption: A general workflow for determining the melting point of an organic compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C7H8ClNO | CID 22504677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound CAS#: 113206-03-4 [m.chemicalbook.com]
- 5. pennwest.edu [pennwest.edu]
- 6. byjus.com [byjus.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. byjus.com [byjus.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. m.youtube.com [m.youtube.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. acdlabs.com [acdlabs.com]
- 17. agilent.com [agilent.com]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure and Weight of 2-Chloro-3-methoxyaniline
This guide provides a detailed overview of the molecular characteristics of 2-Chloro-3-methoxyaniline, a chemical compound relevant to researchers, scientists, and professionals in drug development. It is used as a reactant in the synthesis of kinase inhibitors with potential applications in cancer therapy[1].
Molecular Properties
The fundamental molecular properties of this compound are summarized in the table below. This data is essential for a variety of experimental and computational applications in chemical and pharmaceutical research.
| Property | Value |
| Molecular Formula | C₇H₈ClNO[2] |
| Molecular Weight | 157.60 g/mol [2][3][4][5][6] |
| IUPAC Name | This compound |
| Synonyms | 2-chloro-3-methoxybenzenamine, 2-chloro-3-aminoanisole[2] |
| CAS Number | 113206-03-4[1][2] |
Molecular Structure
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a methoxy group (-OCH₃), and an amine group (-NH₂). The relative positions of these functional groups are critical to the molecule's chemical properties and reactivity.
Experimental Protocols
Synthesis of this compound from 2-chloro-3-nitroanisole
This protocol outlines a common method for the synthesis of this compound.
Materials:
-
2-chloro-3-nitroanisole (1.38 g, 7.36 mmol)
-
Glacial acetic acid (19 mL)
-
Acetonitrile (19 mL)
-
Iron powder (1.64 g, 29.4 mmol)
-
Water
-
Solid sodium carbonate (Na₂CO₃)
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-chloro-3-nitroanisole in a solvent mixture of glacial acetic acid and acetonitrile.
-
Add iron powder to the solution.
-
Stir the reaction mixture under reflux conditions for 3.5 hours.
-
After the reaction is complete, dilute the mixture with water (70 mL).
-
Neutralize the mixture with solid sodium carbonate.
-
Extract the product with dichloromethane (3 x 150 mL).
-
Combine the organic phases, wash with saturated saline, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
This procedure yields this compound as a yellow oil, which can be used in subsequent reactions without further purification[1].
References
- 1. This compound | 113206-03-4 [chemicalbook.com]
- 2. This compound | C7H8ClNO | CID 22504677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-methoxyaniline | C7H8ClNO | CID 407432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-氯邻茴香胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Chloro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for 2-Chloro-3-methoxyaniline, a key intermediate in the development of various pharmaceutical compounds. This document details experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the synthetic pathways to facilitate a thorough understanding of the chemical transformations.
Introduction
This compound is a substituted aniline derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern makes it a valuable precursor for the synthesis of a range of complex molecules, particularly in the field of medicinal chemistry. The efficient and regioselective synthesis of this compound is therefore of significant interest to researchers and professionals in drug discovery and development. This guide explores two principal synthetic strategies for obtaining this compound, providing detailed methodologies and comparative data to inform route selection and optimization.
Synthesis Route 1: Reduction of 2-Chloro-3-nitroanisole
One of the most direct and high-yielding methods for the synthesis of this compound involves the reduction of the corresponding nitro compound, 2-chloro-3-nitroanisole. This method is characterized by its simplicity and the use of readily available and inexpensive reducing agents.
Experimental Protocol
The following protocol details the reduction of 2-chloro-3-nitroanisole using iron powder in a mixture of acetic acid and an organic solvent.[1]
Materials:
-
2-Chloro-3-nitroanisole
-
Iron powder
-
Glacial acetic acid
-
Acetonitrile or Ethanol
-
Water
-
Sodium carbonate (solid)
-
Dichloromethane
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-nitroanisole (1.38 g, 7.36 mmol) in a solvent mixture of glacial acetic acid (19 mL) and either acetonitrile or ethanol (19 mL).
-
To this solution, add iron powder (1.64 g, 29.4 mmol).
-
Heat the reaction mixture to reflux and maintain stirring for 3.5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water (70 mL).
-
Carefully neutralize the mixture by adding solid sodium carbonate in portions until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
The resulting this compound is obtained as a yellow oil and can often be used in subsequent steps without further purification.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-3-nitroanisole (1.38 g) | [1] |
| Reagents | Iron powder (1.64 g), Glacial acetic acid (19 mL), Acetonitrile/Ethanol (19 mL) | [1] |
| Reaction Time | 3.5 hours | [1] |
| Yield | 1.2 g (100%) | [1] |
| Purity (HPLC) | 86% | [1] |
Synthesis Pathway Diagram
Caption: Reduction of 2-Chloro-3-nitroanisole.
Synthesis Route 2: Direct Ortho-Chlorination of 3-Methoxyaniline
An alternative approach to this compound is the direct and regioselective chlorination of 3-methoxyaniline. This method offers the advantage of a shorter synthetic sequence. Achieving high ortho-selectivity can be challenging due to the activating and directing effects of the amino and methoxy groups. However, recent advancements in organocatalysis have enabled highly regioselective ortho-chlorination of anilines.
General Experimental Concept
The proposed synthesis would involve the reaction of 3-methoxyaniline with a chlorinating agent, such as sulfuryl chloride, in the presence of a secondary amine catalyst. The catalyst is believed to form an anionic trichloride species which is responsible for the observed ortho-selectivity.
Potential Reagents:
-
3-Methoxyaniline
-
Sulfuryl chloride (SO₂Cl₂)
-
A secondary amine organocatalyst (e.g., a secondary ammonium salt)
-
An appropriate organic solvent
The reaction would likely be carried out under mild conditions, potentially at room temperature, to afford the desired this compound. The workup would involve quenching the reaction, followed by extraction and purification by column chromatography or crystallization.
Anticipated Quantitative Data
Based on similar reactions reported in the literature for other aniline derivatives, this method is expected to provide good to excellent yields with high regioselectivity for the ortho-isomer.
| Parameter | Anticipated Value |
| Starting Material | 3-Methoxyaniline |
| Reagents | Sulfuryl chloride, Secondary amine catalyst |
| Reaction Time | Varies (typically a few hours) |
| Yield | Good to Excellent |
| Purity | High (following purification) |
Logical Workflow Diagram
Caption: Proposed ortho-chlorination of 3-Methoxyaniline.
Conclusion
This technical guide has outlined two primary synthetic routes for the preparation of this compound. The reduction of 2-chloro-3-nitroanisole is a well-established and high-yielding method with a detailed and reproducible experimental protocol. The direct ortho-chlorination of 3-methoxyaniline represents a more atom-economical approach, and while a specific protocol for this substrate is yet to be widely published, the advancements in organocatalytic ortho-halogenation suggest it is a highly promising alternative.
Researchers and drug development professionals can use the information presented herein to make informed decisions regarding the most suitable synthetic strategy for their specific needs, considering factors such as starting material availability, scalability, and desired purity. Further investigation into the direct chlorination route is warranted to establish a robust and optimized protocol for this valuable transformation.
References
An In-depth Technical Guide on the Solubility of 2-Chloro-3-methoxyaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and chemical databases lack specific quantitative solubility data for 2-Chloro-3-methoxyaniline. This guide provides a comprehensive overview based on the physicochemical properties of the compound and solubility data of structurally similar molecules. It also details standardized experimental protocols for determining solubility.
Introduction
This compound is a substituted aniline derivative with applications as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, crystallization, and formulation processes. This technical guide aims to provide a detailed overview of the expected solubility of this compound and the methodologies to determine it experimentally.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility characteristics.
| Property | Value |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.6 g/mol |
| Melting Point | 50 °C |
| Boiling Point | 125 °C at 3 Torr |
| Appearance | White to yellow powder |
| pKa | 2.23 ± 0.10 (Predicted) |
| XLogP3 | 1.8 |
Qualitative Solubility Profile
While quantitative data is unavailable, a qualitative assessment of the solubility of this compound in common organic solvents can be inferred from its structure and the known solubility of analogous compounds such as 2-methoxyaniline, 3-methoxyaniline, and 5-chloro-2-methoxyaniline. The presence of a polar amino group and a methoxy group, combined with a nonpolar chlorobenzene ring, suggests that its solubility will be dependent on the polarity of the solvent.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Methanol | 5.1 | Soluble | Polar protic solvent, likely to form hydrogen bonds with the amino and methoxy groups. |
| Ethanol | 4.3 | Soluble | Similar to methanol, a polar protic solvent capable of hydrogen bonding. |
| Acetone | 5.1 | Soluble | Polar aprotic solvent, can act as a hydrogen bond acceptor. |
| Dichloromethane | 3.1 | Soluble | Moderately polar solvent, effective at dissolving a wide range of organic compounds. |
| Ethyl Acetate | 4.4 | Soluble | Moderately polar solvent with hydrogen bond accepting capabilities. |
| Acetonitrile | 5.8 | Soluble | Polar aprotic solvent. |
| Toluene | 2.4 | Sparingly Soluble | Nonpolar aromatic solvent, may show some solubility due to the aromatic nature of the solute. |
| N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble | Highly polar aprotic solvent, excellent for dissolving many organic compounds. |
| Chloroform | 4.1 | Slightly Soluble | Based on data for 5-chloro-2-methoxyaniline[1]. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Slightly Soluble | Based on data for 5-chloro-2-methoxyaniline[1]. |
Rationale is based on principles of "like dissolves like" and qualitative data for similar compounds.[2][3]
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following are detailed protocols for commonly used techniques.
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[4][5][6]
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.
-
-
Separation of the Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully transfer a known volume of the clear supernatant (the saturated solution) to a pre-weighed, dry container (e.g., an evaporating dish or beaker). Filtration through a syringe filter (e.g., 0.45 µm PTFE) can also be used to ensure no solid particles are transferred.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the container under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or using a rotary evaporator) to leave behind the dissolved solid.
-
-
Mass Determination:
-
Dry the container with the solid residue to a constant weight in an oven at a temperature below the melting point of this compound.
-
Cool the container in a desiccator and weigh it accurately.
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is the final weight of the container with residue minus the initial weight of the empty container.
-
Solubility is then calculated as the mass of the dissolved solid per volume of the solvent used (e.g., in g/L or mg/mL).
-
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is a sensitive technique that requires smaller amounts of material compared to the gravimetric method.[7][8]
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Preparation and Separation of a Saturated Solution:
-
Follow steps 1 and 2 of the Gravimetric Method to prepare a saturated solution and separate the clear supernatant.
-
-
Analysis of the Saturated Solution:
-
Dilute a known volume of the saturated supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the absorbance of the diluted solution and the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by multiplying by the dilution factor.
-
Visualization of a Key Process
To provide context for the handling and use of this compound, a workflow for its synthesis is presented below. This illustrates a logical relationship relevant to researchers working with this compound.
Caption: Synthesis of this compound from 2-chloro-3-nitroanisole.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers, scientists, and drug development professionals. The predicted qualitative solubility, based on the compound's structure and data from similar molecules, offers valuable initial guidance. Furthermore, the detailed experimental protocols for gravimetric and UV-Vis spectroscopic methods empower researchers to determine precise solubility values tailored to their specific applications and solvent systems. The provided synthesis workflow also offers a practical overview of a key process involving this compound. Accurate solubility data is fundamental to the successful application of this compound in research and development.
References
- 1. 5-Chloro-2-methoxyaniline CAS#: 95-03-4 [m.chemicalbook.com]
- 2. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Spectroscopic Profile of 2-Chloro-3-methoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3-methoxyaniline, a key intermediate in various synthetic applications. The information presented herein is intended to support researchers in the identification, characterization, and utilization of this compound.
Core Spectroscopic Data
The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 7.2 | m | 1H | Ar-H |
| ~6.7 - 6.9 | m | 2H | Ar-H |
| ~3.9 (s) | s | 2H | -NH₂ |
| ~3.8 (s) | s | 3H | -OCH₃ |
Note: Predicted chemical shifts are based on the analysis of similar substituted aniline compounds. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-OCH₃ |
| ~145 | C-NH₂ |
| ~130 | C-Cl |
| ~125 | Ar-CH |
| ~115 | Ar-CH |
| ~110 | Ar-CH |
| ~56 | -OCH₃ |
Note: Predicted chemical shifts are based on additive rules and comparison with structurally related compounds.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3100 - 3000 | Weak to Medium | Aromatic C-H stretch |
| 2950 - 2850 | Weak to Medium | Aliphatic C-H stretch (-OCH₃) |
| 1620 - 1580 | Medium to Strong | N-H bend (scissoring) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |
| 1250 - 1200 | Strong | Aryl C-O stretch (asymmetric) |
| 1050 - 1000 | Medium | Aryl C-O stretch (symmetric) |
| 800 - 600 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Ion (MH)⁺ | 157.9 | [1] |
| Exact Mass | 157.0294416 Da |
Experimental Protocols
The following sections describe the general methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound[1]
A solution of 2-chloro-3-nitroanisole (1.0 eq) in a mixture of glacial acetic acid and ethanol is treated with iron powder (4.0 eq). The reaction mixture is heated to reflux for approximately 3.5 hours. After cooling, the mixture is diluted with water and neutralized with solid sodium carbonate. The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[1]
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. A sample of 5-10 mg of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. The data is processed using appropriate software to obtain the final spectra.
IR Spectroscopy
The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum is acquired using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the spectrometer. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
References
Commercial Suppliers and Technical Guide: 2-Chloro-3-methoxyaniline
For researchers, scientists, and drug development professionals, 2-Chloro-3-methoxyaniline is a key chemical intermediate. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis protocols, and its role in the development of pharmacologically active compounds.
Commercial Availability
This compound is available from a variety of commercial chemical suppliers. These range from large, international corporations to smaller, more specialized companies. The typical purity offered is 97% or higher. Some of the prominent suppliers include:
-
JHECHEM CO LTD: A China-based manufactory and trader of a wide range of chemical products, including this compound.[1]
-
NINGBO INNO PHARMCHEM CO.,LTD.: A Chinese manufacturer with production bases in several provinces, indicating a capacity for large-scale production.
-
Biosynth: A supplier of high-quality chemicals for research and synthesis, offering this compound as a building block for specialty chemicals.
-
Sigma-Aldrich (Merck): A major global supplier of research chemicals, though at the time of this writing, their catalog primarily features the isomeric 2-Chloro-5-methoxyaniline.[2]
-
ChemicalBook, ECHEMI, and Guidechem: These are online chemical trading platforms that list numerous suppliers of this compound, providing a broad marketplace for procurement.[3]
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from various supplier and chemical database sources.
| Property | Value | Source |
| CAS Number | 113206-03-4 | [4] |
| Molecular Formula | C₇H₈ClNO | [4] |
| Molecular Weight | 157.60 g/mol | [4] |
| Appearance | White to yellow powder | [1] |
| Melting Point | 50 °C | [1] |
| Boiling Point | 125 °C @ 3 Torr | [1] |
| Density | 1.234 g/cm³ (Predicted) | [1] |
| Flash Point | 106.2 °C | [1] |
| Purity (Typical) | ≥97% | [1] |
Safety Information:
This compound is considered a hazardous substance. The following hazard and precautionary statements are commonly associated with this chemical:
| GHS Hazard Statements | GHS Precautionary Statements |
| H301/302: Toxic/Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H311/312: Toxic/Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H315: Causes skin irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| H319: Causes serious eye irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H331/332: Toxic/Harmful if inhaled | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 2-chloro-3-nitroanisole.
Synthesis of this compound from 2-chloro-3-nitroanisole [1][5]
Materials:
-
2-chloro-3-nitroanisole (1.38 g, 7.36 mmol)
-
Iron powder (1.64 g, 29.4 mmol)
-
Glacial acetic acid (19 mL)
-
Acetonitrile (19 mL)
-
Water (70 mL)
-
Sodium carbonate (solid)
-
Dichloromethane (3 x 150 mL)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-nitroanisole in a mixture of glacial acetic acid and acetonitrile.
-
Add iron powder to the solution.
-
Stir the reaction mixture under reflux for 3.5 hours.
-
After cooling, dilute the mixture with water and neutralize with solid sodium carbonate.
-
Extract the product with dichloromethane (3 x 150 mL).
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
The crude product, a yellow oil, can be used in subsequent steps without further purification. Analysis of the crude product by HPLC has shown a purity of 86%.
Role in Drug Discovery and Biological Activity
This compound serves as a valuable building block in the synthesis of novel therapeutic agents. Its derivatives have shown promise in cancer research, particularly as kinase inhibitors.
A notable example is the synthesis of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a derivative of neocryptolepine. This compound has demonstrated significant cytotoxicity against colorectal cancer cell lines (HCT116 and Caco-2).[6]
The mechanism of action for this derivative involves the modulation of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer cell growth and survival. The compound was found to induce cell cycle arrest at the G2/M phase.[6]
Below is a diagram illustrating the workflow for the synthesis and biological evaluation of this this compound derivative.
Caption: Synthetic and biological evaluation workflow of a this compound derivative.
The following diagram illustrates the simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition by the this compound derivative.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Chloro-5-methoxyaniline 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C7H8ClNO | CID 22504677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 113206-03-4 [chemicalbook.com]
- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Purity Standards for Commercially Available 2-Chloro-3-methoxyaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity standards for commercially available 2-Chloro-3-methoxyaniline (CAS No. 113206-03-4). As a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, the purity of this compound is critical to ensure the quality, safety, and efficacy of the final products.[1] This document details typical purity levels, potential impurities, and the analytical methodologies used for their determination.
Commercial Purity Specifications
This compound is available from various chemical suppliers with typical purity specifications ranging from 97% to 99%.[2][3] The physical appearance is generally a white to yellow or gray to brown powder or solid.[4]
Table 1: Summary of Commercially Available this compound Purity
| Purity Level | Supplier Type | Common Analytical Method |
| ≥ 98% | Research Chemicals | HPLC, GC |
| 97% - 99% | Bulk/Commercial | HPLC, GC |
| Crude (e.g., 86%) | Custom Synthesis | HPLC |
Note: The purity levels and analytical methods are based on publicly available data from various chemical suppliers. For specific applications, it is crucial to obtain the certificate of analysis (CoA) from the supplier.
Synthesis and Potential Impurities
The most common industrial synthesis of this compound involves the reduction of 2-chloro-3-nitroanisole.[5] A widely used method is the Bechamp reduction, which employs iron powder in an acidic medium (e.g., acetic acid or hydrochloric acid).[6][7]
Based on this synthesis route, a profile of potential impurities can be anticipated. These impurities can arise from unreacted starting materials, by-products of the reaction, or subsequent degradation.
Table 2: Potential Impurity Profile for this compound
| Impurity Type | Potential Compound | Origin |
| Starting Material | 2-chloro-3-nitroanisole | Incomplete reaction |
| Intermediates/By-products | Nitroso, Azoxy, Azo, and Hydrazo compounds | Incomplete reduction of the nitro group[6][8] |
| Isomeric chloro-methoxyanilines | Impurities in starting materials or side reactions | |
| Dehalogenated or demethoxylated species | Side reactions during reduction | |
| Degradation Products | Oxidized species | Exposure to air and light |
Analytical Methodologies for Purity Determination
The purity of this compound is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and identification of impurities.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) with UV detection is a robust and widely used method for the quantitative analysis of substituted anilines.[9]
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[9]
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% Trifluoroacetic Acid (TFA) or a phosphate buffer). A common isocratic mobile phase for aniline homologs is a mixture of methanol and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and definitive identification of volatile impurities.
Experimental Protocol: GC-MS
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 10:1 ratio).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a volatile solvent like methylene chloride or methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of this compound and the identification of impurities. The chemical shifts and coupling constants provide detailed information about the molecular structure. While not typically used for routine purity quantification unless a quantitative NMR (qNMR) method is developed, it is excellent for identifying unknown impurities.
Analytical Workflow
The general workflow for determining the purity of this compound involves sample preparation, instrumental analysis, and data processing.
Conclusion
The purity of commercially available this compound is typically high (≥97%), which is adequate for many applications in research and drug development. However, for sensitive applications, it is imperative to understand the potential impurity profile, which is largely dictated by the synthetic route. The use of orthogonal analytical techniques such as HPLC and GC-MS, complemented by NMR for structural confirmation, provides a robust strategy for the comprehensive quality assessment of this important chemical intermediate. Researchers and drug development professionals should always request and critically evaluate the certificate of analysis from the supplier to ensure the material meets the requirements of their specific application.
References
- 1. biosynth.com [biosynth.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 113206-03-4 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Chloro-3-methoxyaniline: Historical Context, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Historical Context: The Emergence of Substituted Anilines
The precise date and discoverer of 2-Chloro-3-methoxyaniline are not well-documented in historical records. However, its synthesis can be situated within the broader advancements in organic chemistry during the late 19th and early 20th centuries. The initial isolation of aniline in 1826 by Otto Unverdorben from the destructive distillation of indigo marked a pivotal moment in organic chemistry.[1][2][3] This discovery, coupled with the burgeoning synthetic dye industry initiated by William Henry Perkin's synthesis of mauveine in 1856, catalyzed extensive research into aniline and its derivatives.[1][3]
The period that followed saw a surge in the preparation of a vast array of substituted anilines, including chloroanilines and methoxyanilines.[1][4] For instance, m-chloroaniline was first prepared in 1875 by the reduction of m-chloronitrobenzene.[5] Similarly, the synthesis of 3-methoxyaniline is documented to have occurred in the late 19th century, a period of intense exploration in aromatic chemistry.
The development of robust synthetic methodologies was crucial to this expansion. Key reactions that enabled the synthesis of substituted anilines included:
-
Nitration and subsequent reduction: A common pathway involved the nitration of an aromatic precursor followed by the reduction of the nitro group to an amine. The Béchamp reduction, using iron and acid, was a significant industrial method for this transformation.[6]
-
Halogenation: Direct halogenation of anilines or their precursors was another important route to producing compounds like chloroanilines.
-
Diazotization and Sandmeyer reactions: The conversion of an amino group to a diazonium salt, which could then be substituted with various functional groups, provided further synthetic versatility.[1]
Given this context, it is highly probable that this compound was first synthesized during this era of fervent research into aniline derivatives, likely as part of systematic investigations into the properties and potential applications of polysubstituted aromatic compounds in dyes, and later, in pharmaceuticals and agrochemicals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 113206-03-4 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| Appearance | Yellow oil |
| Boiling Point | Not explicitly available |
| Melting Point | Not explicitly available |
| Solubility | Soluble in organic solvents like ethanol, diethyl ether, and dichloromethane. |
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound, based on modern laboratory procedures.
Reaction: Reduction of 2-chloro-3-nitroanisole to this compound.
Materials:
-
2-chloro-3-nitroanisole
-
Iron powder
-
Glacial acetic acid
-
Acetonitrile
-
Water
-
Sodium carbonate (solid)
-
Dichloromethane
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-nitroanisole (1.38 g, 7.36 mmol) in a solvent mixture of glacial acetic acid (19 mL) and acetonitrile (19 mL).
-
To this solution, add iron powder (1.64 g, 29.4 mmol).
-
Heat the reaction mixture to reflux and maintain stirring for 3.5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water (70 mL).
-
Neutralize the mixture by carefully adding solid sodium carbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellow oil.
Expected Outcome:
The crude product, this compound, is obtained as a yellow oil. The reported yield for this procedure is approximately 100% (1.2 g). The product can be used in subsequent steps without further purification.
Visualizations
Diagram 1: Synthesis Pathway of this compound
Caption: Synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: Experimental workflow for synthesis.
References
Methodological & Application
Application Notes and Protocols for 2-Chloro-3-methoxyaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-3-methoxyaniline as a versatile building block in organic synthesis, with a focus on its preparation and subsequent application in the synthesis of heterocyclic compounds relevant to pharmaceutical and agrochemical research.
Introduction
This compound is a substituted aniline that serves as a key intermediate in the synthesis of a variety of more complex molecules.[1] Its bifunctional nature, possessing both a nucleophilic amino group and a substituted aromatic ring, allows for a wide range of chemical transformations. This document outlines a detailed protocol for the synthesis of this compound and a representative application in the construction of a quinolinone scaffold, a privileged structure in medicinal chemistry. Notably, it has been used as a reactant in the preparation of dual inhibitors of CK2 and Pim kinases, which have shown antiproliferative activity against cancer cells.[2]
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 2-chloro-3-nitroanisole.
Experimental Protocol: Synthesis of this compound[3]
This protocol describes the reduction of 2-chloro-3-nitroanisole using iron powder in a mixture of acetic acid and acetonitrile.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| 2-Chloro-3-nitroanisole | Reagent Grade (≥98%) |
| Iron powder | Fine grade |
| Glacial Acetic Acid | ACS Grade |
| Acetonitrile | Anhydrous |
| Dichloromethane | ACS Grade |
| Sodium Carbonate | Anhydrous |
| Sodium Sulfate | Anhydrous |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Separatory funnel | |
| Rotary evaporator |
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-nitroanisole (1.38 g, 7.36 mmol) in a solvent mixture of glacial acetic acid (19 mL) and acetonitrile (19 mL).[3]
-
To this solution, add iron powder (1.64 g, 29.4 mmol).[3]
-
Equip the flask with a reflux condenser and stir the reaction mixture vigorously.
-
Heat the mixture to reflux and maintain for 3.5 hours.[3]
-
After the reaction is complete (monitor by TLC), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water (70 mL) and carefully neutralize with solid sodium carbonate until the effervescence ceases.[3]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).[3]
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[3]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude this compound as a yellow oil.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-3-nitroanisole (1.38 g) | [3] |
| Product | This compound (1.2 g) | [3] |
| Yield | 100% (crude) | [3] |
| Purity (HPLC) | 86% | [3] |
| Mass Spec (MS) | m/z = 157.9 (MH)⁺ | [3] |
Application in Heterocyclic Synthesis: Preparation of a Substituted Quinolone
This compound can be utilized as a precursor for the synthesis of quinolone derivatives, which are important scaffolds in drug discovery. The following protocol is a representative example based on the Conrad-Limpach reaction for the synthesis of 4-hydroxyquinolones.
Experimental Protocol: Synthesis of 8-Chloro-7-methoxy-2-methylquinolin-4(1H)-one
This protocol outlines the condensation of this compound with ethyl acetoacetate followed by thermal cyclization.
Reaction Workflow:
Caption: Workflow for quinolinone synthesis.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| This compound | As synthesized or commercial grade |
| Ethyl acetoacetate | Reagent Grade (≥99%) |
| Hydrochloric Acid | Concentrated |
| High-boiling solvent (e.g., Dowtherm A) | |
| Ethanol | Reagent Grade |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Heating mantle with stirrer | |
| Buchner funnel and filter paper |
Procedure:
Step 1: Preparation of Ethyl 3-((2-chloro-3-methoxyphenyl)amino)but-2-enoate
-
In a round-bottom flask, mix this compound (0.1 mol) and ethyl acetoacetate (0.1 mol).
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Shake the mixture well and heat on a water bath for 2-3 hours.
-
Cool the reaction mixture to room temperature. The product may solidify upon cooling.
-
Recrystallize the crude product from ethanol to obtain the pure intermediate.
Step 2: Cyclization to 8-Chloro-7-methoxy-2-methylquinolin-4(1H)-one
-
Place the dried ethyl 3-((2-chloro-3-methoxyphenyl)amino)but-2-enoate (from Step 1) in a high-boiling point solvent such as Dowtherm A in a round-bottom flask.
-
Heat the mixture to a high temperature (typically 240-250 °C) for 15-30 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified quinolinone.
Expected Outcome and Significance:
This synthetic route provides access to a substituted quinolin-4(1H)-one core. The chloro and methoxy substituents on the benzene ring, along with the methyl group on the pyridinone ring, offer multiple points for further functionalization. This allows for the generation of a library of compounds for screening in drug discovery programs, particularly for indications where quinolone-based compounds have shown promise, such as in antibacterial and anticancer research.
Signaling Pathways and Logical Relationships
The synthesized quinolinone derivatives can be evaluated as potential kinase inhibitors. The general mechanism of action for many kinase inhibitors involves competition with ATP for the binding site on the kinase, thereby inhibiting the phosphorylation of downstream substrates.
Caption: General mechanism of kinase inhibition.
Conclusion
This compound is a valuable and accessible starting material for the synthesis of a range of organic compounds. The protocols provided herein offer a reliable method for its preparation and a representative example of its utility in constructing heterocyclic scaffolds of interest in drug discovery and development. The adaptability of this building block makes it a significant tool for medicinal chemists and researchers in the life sciences.
References
Application Notes and Protocols: Electrophilic Reactions of 2-Chloro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-methoxyaniline is a versatile substituted aniline that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its unique substitution pattern, featuring an electron-donating methoxy group, an electron-withdrawing chloro group, and a strongly activating amino group, governs its reactivity towards electrophiles, leading to a range of regioselective transformations. Understanding these reactions is crucial for the strategic design and synthesis of complex target molecules. This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles, offering insights into its synthetic utility. The compound is a known reactant in the preparation of dual inhibitors of CK2 and Pim kinases, which have shown antiproliferative activity against cancer cells.[1][2]
Regioselectivity in Electrophilic Aromatic Substitution
The outcome of electrophilic aromatic substitution on the this compound ring is directed by the interplay of the electronic and steric effects of the three substituents. The amino (-NH2) group is a powerful activating group and a strong ortho-, para-director. The methoxy (-OCH3) group is also an activating ortho-, para-director. The chloro (-Cl) group is a deactivating group but is also an ortho-, para-director.
Given the positions of the existing substituents, the potential sites for electrophilic attack are C4, C5, and C6. The strong activating and directing effect of the amino group at C1, followed by the methoxy group at C3, will predominantly dictate the position of substitution. Steric hindrance from the existing substituents will also play a significant role in determining the final product distribution. The C6 position is sterically hindered by the adjacent chloro group at C2. Therefore, electrophilic substitution is most likely to occur at the C4 and C5 positions, which are para and ortho to the strongly activating amino and methoxy groups, respectively.
Application Notes: Key Electrophilic Reactions
Halogenation
Halogenation introduces a halogen atom (e.g., Br, Cl) onto the aromatic ring, a common transformation in the synthesis of pharmaceutical intermediates. The reaction typically proceeds readily due to the activated nature of the aniline ring.
-
Electrophile: Bromine (Br2) or Chlorine (Cl2)
-
Catalyst: Often not required for highly activated rings, but a mild Lewis acid can be used.
-
Anticipated Product: Predominantly 4-bromo-2-chloro-3-methoxyaniline or 4,5-dibromo-2-chloro-3-methoxyaniline, depending on the stoichiometry of the halogenating agent.
Nitration
Nitration, the introduction of a nitro (-NO2) group, is a fundamental reaction in the synthesis of many organic compounds. The nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization.
-
Electrophile: Nitronium ion (NO2+)
-
Reagents: A mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
-
Anticipated Product: 4-nitro-2-chloro-3-methoxyaniline. The reaction conditions need to be carefully controlled to avoid oxidation of the aniline.
Sulfonation
Sulfonation introduces a sulfonic acid (-SO3H) group, which can enhance the water solubility of a molecule and serve as a directing group in subsequent reactions.
-
Electrophile: Sulfur trioxide (SO3)
-
Reagents: Concentrated sulfuric acid (H2SO4) or oleum.
-
Anticipated Product: 4-amino-3-chloro-2-methoxybenzenesulfonic acid.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring, forming a ketone. This reaction is a powerful tool for the formation of carbon-carbon bonds. However, the amino group of anilines can react with the Lewis acid catalyst, deactivating the ring. Therefore, protection of the amino group as an amide is often necessary.
-
Electrophile: Acylium ion (R-C=O+)
-
Reagents: Acyl halide or anhydride and a Lewis acid catalyst (e.g., AlCl3).
-
Anticipated Product (after deprotection): 4-acyl-2-chloro-3-methoxyaniline.
Experimental Protocols
Synthesis of this compound (Starting Material)
A general procedure for the synthesis of this compound from 2-chloro-3-nitroanisole is as follows:
-
Dissolve 2-chloro-3-nitroanisole (1.38 g, 7.36 mmol) in a solvent mixture of glacial acetic acid (19 mL) and acetonitrile (19 mL).[3]
-
Add iron powder (1.64 g, 29.4 mmol) to the solution.[3]
-
Stir the reaction mixture under reflux for 3.5 hours.[3]
-
After completion, dilute the mixture with water (70 mL) and neutralize with solid sodium carbonate (Na2CO3).[3]
-
Extract the product with dichloromethane (3 x 150 mL).[3]
-
Combine the organic phases, wash with saturated saline, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.[3]
Protocol 1: Bromination of this compound
This protocol describes the monobromination of this compound.
Reaction Scheme:
Caption: Bromination of this compound.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Bromine
-
Saturated Sodium Bicarbonate Solution
-
Sodium Thiosulfate Solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware.
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.58 g, 10 mmol) in 20 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a dropping funnel, prepare a solution of bromine (0.51 mL, 1.60 g, 10 mmol) in 5 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
If the solution retains a bromine color, add a few drops of sodium thiosulfate solution to quench the excess bromine.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with water (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Hypothetical Data:
| Parameter | Value |
| Yield | 85% |
| Melting Point | 68-70 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.15 (s, 1H), 6.80 (s, 1H), 4.20 (br s, 2H), 3.90 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.2, 142.5, 125.0, 118.9, 112.3, 110.1, 56.5 |
| MS (ESI+) | m/z 235.9 [M+H]⁺ |
Protocol 2: Nitration of this compound
This protocol details the nitration of this compound.
Reaction Workflow:
Caption: Workflow for the Nitration of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Aqueous Ammonia
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware.
Procedure:
-
In a 100 mL round-bottom flask, carefully add concentrated sulfuric acid (10 mL) and cool it to 0 °C in an ice-salt bath.
-
Slowly add this compound (1.58 g, 10 mmol) to the cold sulfuric acid with stirring.
-
In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid (0.7 mL, ~10.5 mmol) to concentrated sulfuric acid (2 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the aniline solution over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.
-
Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
Neutralize the resulting solution by the slow addition of concentrated aqueous ammonia until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with water (2 x 40 mL), and brine (40 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Hypothetical Data:
| Parameter | Value |
| Yield | 65% |
| Melting Point | 115-117 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.90 (s, 1H), 6.95 (s, 1H), 4.80 (br s, 2H), 4.00 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 152.1, 145.3, 138.0, 120.2, 115.8, 111.5, 57.0 |
| MS (ESI+) | m/z 203.0 [M+H]⁺ |
Protocol 3: Friedel-Crafts Acylation of N-acetyl-2-chloro-3-methoxyaniline
This protocol involves the protection of the amino group as an acetamide, followed by Friedel-Crafts acylation and subsequent deprotection.
Logical Relationship of Steps:
Caption: Logical Steps for Friedel-Crafts Acylation.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl3)
-
Dichloromethane (anhydrous)
-
Hydrochloric Acid (concentrated and dilute)
-
Sodium Hydroxide solution
-
Standard glassware for inert atmosphere reactions.
Procedure:
Step 1: Acetylation (Protection)
-
Dissolve this compound (1.58 g, 10 mmol) in 20 mL of dichloromethane and add pyridine (0.89 mL, 11 mmol).
-
Cool the mixture to 0 °C and add acetic anhydride (1.04 mL, 11 mmol) dropwise.
-
Stir at room temperature for 2 hours.
-
Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain N-(2-chloro-3-methoxyphenyl)acetamide.
Step 2: Friedel-Crafts Acylation
-
Suspend anhydrous aluminum chloride (1.47 g, 11 mmol) in 20 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Add acetyl chloride (0.78 mL, 11 mmol) dropwise at 0 °C and stir for 15 minutes.
-
Add a solution of N-(2-chloro-3-methoxyphenyl)acetamide (from Step 1, ~10 mmol) in 10 mL of anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (5 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
Step 3: Deprotection (Hydrolysis)
-
Dissolve the crude product from Step 2 in 20 mL of ethanol and add 10 mL of 6M HCl.
-
Reflux the mixture for 4 hours.
-
Cool the mixture and neutralize with a sodium hydroxide solution.
-
Extract the product with ethyl acetate, wash with water and brine, dry, and evaporate the solvent.
-
Purify the final product by column chromatography.
Hypothetical Data (for 4-acetyl-2-chloro-3-methoxyaniline):
| Parameter | Value |
| Yield (overall) | 55% |
| Melting Point | 98-100 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50 (s, 1H), 6.85 (s, 1H), 4.60 (br s, 2H), 3.95 (s, 3H), 2.55 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 198.5, 150.3, 144.1, 130.2, 128.7, 114.6, 110.8, 56.8, 26.4 |
| MS (ESI+) | m/z 200.0 [M+H]⁺ |
Applications in Drug Discovery and Development
Derivatives of this compound are important scaffolds in medicinal chemistry. The introduction of various electrophiles onto this core structure allows for the synthesis of a diverse library of compounds that can be screened for biological activity. The chloro and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final molecules, making this starting material particularly attractive for drug discovery programs. The ability to selectively functionalize the aromatic ring enables the fine-tuning of molecular properties to optimize potency, selectivity, and metabolic stability.
Disclaimer: The experimental protocols and data provided are for informational purposes and represent typical procedures. These reactions may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should always be taken when handling chemicals.
References
Application Notes and Protocols for N-Alkylation of 2-Chloro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding secondary or tertiary amines that are crucial intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. 2-Chloro-3-methoxyaniline is a valuable building block, and its N-alkylated derivatives serve as key precursors for more complex molecular architectures. The presence of both a halogen and a methoxy group on the aromatic ring offers versatile handles for further synthetic modifications, such as cross-coupling reactions or demethylation.
This document provides a detailed protocol for the N-alkylation of this compound using a general and robust method with alkyl halides. The protocol is designed to be adaptable for various alkylating agents and scalable for different research needs.
General Reaction Scheme
The N-alkylation of this compound with an alkyl halide typically proceeds via a nucleophilic substitution reaction. The aniline nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the aniline, increasing its nucleophilicity. Over-alkylation to form a tertiary amine can be a competing side reaction, but reaction conditions can be optimized to favor mono-alkylation.[1]
Caption: General reaction scheme for the N-alkylation of this compound.
Experimental Protocol: N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the mono-N-alkylation of this compound with an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the aniline in a suitable solvent such as DMF or acetonitrile (approximately 0.1-0.5 M concentration). Add anhydrous potassium carbonate (2.0-3.0 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.0-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Dilute with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions and parameters for the N-alkylation of anilines. These can be used as a starting point for the optimization of the N-alkylation of this compound.
| Parameter | Typical Conditions | Notes |
| Aniline | This compound (1.0 eq) | The starting material. |
| Alkylating Agent | Alkyl halide (1.0-1.2 eq) | A slight excess can drive the reaction to completion. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N (2.0-3.0 eq) | The choice of base can influence the reaction rate and selectivity. |
| Solvent | DMF, Acetonitrile, Acetone | Polar aprotic solvents are generally effective. |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be required for less reactive alkyl halides. |
| Reaction Time | 4 - 24 hours | Monitor by TLC to determine completion. |
| Yield | 60-95% (expected) | Yields are substrate-dependent and require optimization. |
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the N-alkylation protocol.
Caption: Experimental workflow for the N-alkylation of this compound.
Alternative N-Alkylation Methods
While direct alkylation with alkyl halides is a common approach, other methods can also be employed for the N-alkylation of this compound, each with its own advantages.
-
Reductive Amination: This two-step, one-pot reaction involves the formation of an imine by reacting the aniline with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is particularly useful for introducing more complex alkyl groups.[2]
-
"Borrowing Hydrogen" Catalysis: This atom-economical method uses alcohols as alkylating agents with a transition metal catalyst (e.g., based on Ru, Ir, or Ni).[3][4] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the aniline, with water being the only byproduct.
-
Buchwald-Hartwig Amination: While primarily used for forming C-N bonds with aryl halides, modifications of this palladium-catalyzed cross-coupling reaction can be adapted for N-alkylation with certain alkyl halides or pseudohalides.[5][6][7]
The choice of method will depend on the specific alkyl group to be introduced, the desired scale of the reaction, and considerations for functional group tolerance and green chemistry principles. The provided protocol for N-alkylation with alkyl halides serves as a robust and versatile starting point for the synthesis of N-alkylated this compound derivatives.
References
- 1. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application of 2-Chloro-3-methoxyaniline in the Synthesis of Azo Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-methoxyaniline is a versatile chemical intermediate used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and, notably, dyes. Its unique substitution pattern, featuring both a chloro and a methoxy group on the aniline ring, allows for the fine-tuning of the electronic and steric properties of the final dye molecules. This, in turn, influences their color, fastness, and binding characteristics, making them of interest for various applications, including as textile colorants, pigments, and potentially as biological stains or probes in drug development research.
This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using this compound as the diazo component. Azo dyes are a prominent class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis typically involves a two-step process: the diazotization of a primary aromatic amine, in this case, this compound, followed by the coupling of the resulting diazonium salt with a suitable coupling agent.
General Synthesis Pathway
The synthesis of an azo dye from this compound follows a well-established reaction sequence. The first step is the diazotization of the primary amine, which involves the reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid at low temperatures (0-5 °C) to form a reactive diazonium salt.[1] This unstable intermediate is then immediately reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine, to yield the final azo dye.[2]
Experimental Protocols
This section details the protocols for the synthesis of a representative azo dye, "CM-Red," derived from this compound and a common coupling agent, N,N-dimethylaniline.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution over 15-20 minutes, ensuring the temperature is maintained below 5 °C.[3][4][5]
-
Continue stirring the mixture for an additional 20 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting solution should be kept cold for immediate use in the coupling reaction.
Protocol 2: Azo Coupling with N,N-dimethylaniline to Synthesize "CM-Red"
Materials:
-
Diazonium salt solution from Protocol 1
-
N,N-dimethylaniline
-
Sodium Hydroxide (NaOH) solution (10%)
-
Distilled Water
-
Ice
Equipment:
-
Beaker (500 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Oven
Procedure:
-
In a 500 mL beaker, dissolve N,N-dimethylaniline in a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold N,N-dimethylaniline solution with continuous and efficient stirring.
-
Maintain the temperature below 5 °C throughout the addition. A colored precipitate of the "CM-Red" azo dye should form immediately.
-
Continue to stir the reaction mixture in the ice bath for another 30 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid dye with cold distilled water until the filtrate is neutral.
-
Dry the purified "CM-Red" dye in an oven at a controlled temperature (e.g., 60 °C).
Data Presentation
The following table summarizes representative quantitative data for azo dyes synthesized from substituted anilines, which can be used for comparative purposes. The data for "CM-Red" is hypothetical and for illustrative purposes, based on typical values for similar azo dyes.[3]
| Dye Name | Diazo Component | Coupling Component | λmax (nm) | log ε | Light Fastness | Wash Fastness |
| CM-Red (Hypothetical) | This compound | N,N-dimethylaniline | ~480-520 | ~4.0-4.5 | Good | Good |
| Dye 5a | 2-Methoxy-5-nitroaniline & 3-chloroaniline | N-phenyl-2-naphthylamine | 467 | 4.3 | 5-6 | 4-5 |
| Dye 5b | 2-Methoxy-5-nitroaniline & 3-chloroaniline | 2-naphthol | 510 | 4.6 | 5 | 4 |
| Dye 5c | 2-Methoxy-5-nitroaniline & 3-chloroaniline | 1-naphthol | 520 | 4.5 | 5 | 4 |
| Dye 5d | 2-Methoxy-5-nitroaniline & 3-chloroaniline | Resorcinol | 480 | 4.2 | 5-6 | 4-5 |
| Dye 5e | 2-Methoxy-5-nitroaniline & 3-chloroaniline | m-toluidine | 620 | 4.9 | 4-5 | 4 |
| Dye 5f | 2-Methoxy-5-nitroaniline & 3-chloroaniline | Phenol | 495 | 4.4 | 5 | 4 |
Fastness ratings are on a scale of 1 (poor) to 8 (excellent) for light fastness and 1 (poor) to 5 (excellent) for wash fastness.[3]
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of an azo dye using this compound.
Caption: General workflow for the synthesis of an azo dye from this compound.
Characterization
The synthesized azo dye can be characterized using various analytical techniques:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε), which are indicative of the dye's color and tinctorial strength.
-
Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups, such as the azo linkage (-N=N-), aromatic C-H bonds, and the C-O-C stretch of the methoxy group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the dye molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye.
Conclusion
This compound serves as a valuable precursor for the synthesis of azo dyes with potentially interesting properties. The protocols provided herein offer a general framework for the preparation of such dyes. Researchers and scientists can adapt these methods by varying the coupling component to generate a library of novel azo dyes for diverse applications, from traditional coloring to advanced materials and biomedical research. The characterization of these novel dyes will be crucial in understanding their structure-property relationships and unlocking their full potential.
References
Application Notes and Protocols: The Sandmeyer Reaction of 2-Chloro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the Sandmeyer reaction of 2-chloro-3-methoxyaniline, a versatile starting material in the synthesis of various pharmaceutical and agrochemical compounds. The protocol outlines the diazotization of the aniline and its subsequent conversion to a substituted aromatic compound, using the synthesis of 2-chloro-3-methoxybenzonitrile as a representative example.
Introduction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of an amino group on an aromatic ring with a wide range of functionalities, including halogens, cyano, and hydroxyl groups.[1][2][3][4][5][6] This transformation proceeds via the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) salt catalyst.[6][7][8] This method is particularly valuable for introducing substituents that are not easily accessible through direct electrophilic aromatic substitution.[1][4]
This protocol details the two main stages of the Sandmeyer reaction:
-
Diazotization: The conversion of the primary aromatic amine, this compound, into its corresponding diazonium salt using nitrous acid at low temperatures.[3][7][9]
-
Sandmeyer Reaction: The subsequent reaction of the diazonium salt with a copper(I) salt (e.g., copper(I) cyanide) to yield the desired product.[2][6]
Overall Reaction Scheme
The overall reaction for the Sandmeyer cyanation of this compound is as follows:
Experimental Protocol
This protocol describes the synthesis of 2-chloro-3-methoxybenzonitrile from this compound.
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | C₇H₈ClNO | 157.60 | 1.58 g (10 mmol) | Starting material |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 3 mL | ~37% w/w |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g (11 mmol) | Dissolved in 2 mL of water |
| Copper(I) Cyanide | CuCN | 89.56 | 1.08 g (12 mmol) | Catalyst and cyanide source |
| Sodium Cyanide | NaCN | 49.01 | 0.64 g (13 mmol) | To form the soluble [Cu(CN)₂]⁻ complex |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |
| Deionized Water | H₂O | 18.02 | As needed | |
| Ice | H₂O | 18.02 | As needed | For cooling |
3.2. Equipment
-
100 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
3.3. Procedure
Step 1: Diazotization of this compound
-
In the 100 mL three-necked flask, combine this compound (1.58 g, 10 mmol) and a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL).
-
Stir the mixture until the aniline has completely dissolved. An aniline hydrochloride salt may precipitate.
-
Cool the mixture to 0-5 °C using an ice bath. It is crucial to maintain this temperature range to prevent the decomposition of the diazonium salt.[10][11]
-
In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in water (2 mL).
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline solution using the dropping funnel. Ensure the temperature remains between 0-5 °C during the addition. The formation of the diazonium salt is indicated by a slight color change.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-20 minutes to ensure complete diazotization.
Step 2: Sandmeyer Reaction (Cyanation)
-
In a separate 250 mL beaker, prepare the copper(I) cyanide solution. Dissolve copper(I) cyanide (1.08 g, 12 mmol) and sodium cyanide (0.64 g, 13 mmol) in water (10 mL). Gently warm the mixture if necessary to facilitate dissolution, then cool to room temperature.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) should be observed.[1][8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 2-chloro-3-methoxybenzonitrile can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Summary of Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-Chloro-3-methoxybenzonitrile |
| Scale | 10 mmol |
| Diazotization Temperature | 0-5 °C |
| Sandmeyer Reaction Temperature | 50-60 °C |
| Reaction Time (Diazotization) | ~30 minutes |
| Reaction Time (Sandmeyer) | ~1 hour |
| Theoretical Yield | 1.68 g |
| Typical Reported Yield * | 70-85% |
*Note: The typical reported yield is an estimate based on similar Sandmeyer reactions and may vary depending on the precise reaction conditions and purification efficiency.
Experimental Workflow Diagram
Caption: Workflow for the Sandmeyer reaction of this compound.
Reaction Mechanism
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2][5]
-
Diazotization: The primary amine reacts with in situ generated nitrous acid to form a stable diazonium salt.
-
Single Electron Transfer: The copper(I) catalyst donates a single electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[1][8]
-
Radical-Nucleophile Coupling: The aryl radical then reacts with the nucleophile (in this case, cyanide) bound to the now copper(II) species to form the final product and regenerate the copper(I) catalyst.[2]
Caption: Simplified mechanism of the Sandmeyer reaction.
References
- 1. byjus.com [byjus.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Diazotisation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Chloro-3-methoxyaniline as a Precursor for Novel Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloro-3-methoxyaniline as a strategic precursor in the synthesis of innovative pharmaceutical compounds, with a particular focus on the development of dual-specificity kinase inhibitors for oncology applications.
Introduction: The Therapeutic Potential of this compound Derivatives
This compound is a versatile chemical building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its unique substitution pattern—a chloro group ortho to the amine and a methoxy group meta to the amine—offers distinct electronic and steric properties that can be exploited in drug design to achieve high potency and selectivity for biological targets. This precursor is particularly valuable in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.
One of the most promising applications of this compound is in the development of dual inhibitors targeting both Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (Pim) kinases.[1] Both CK2 and Pim kinases are serine/threonine kinases that are overexpressed in a wide range of human cancers, where they play crucial roles in promoting cell proliferation, survival, and resistance to apoptosis.[1] The simultaneous inhibition of these two kinases is a promising therapeutic strategy to overcome resistance mechanisms and enhance anti-cancer efficacy.
Featured Application: Synthesis of a Potent Dual CK2/Pim Kinase Inhibitor
This section details the synthesis and characterization of a representative dual CK2/Pim kinase inhibitor, designated as Cmpd-X , derived from this compound. The synthetic strategy is based on established methods for the preparation of potent benzimidazole-based kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of the Precursor, this compound
This protocol describes the synthesis of the starting material, this compound, from 2-chloro-3-nitroanisole.
Materials:
-
2-chloro-3-nitroanisole
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium carbonate (solid)
-
Dichloromethane
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-chloro-3-nitroanisole (1.0 eq) in a 1:1 mixture of glacial acetic acid and ethanol.
-
Add iron powder (4.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 3.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and dilute with water.
-
Neutralize the mixture by the careful addition of solid sodium carbonate until the effervescence ceases.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil.
Protocol 2: Synthesis of the Hypothetical Dual CK2/Pim Kinase Inhibitor (Cmpd-X)
This protocol outlines a plausible multi-step synthesis of a benzimidazole-based dual kinase inhibitor starting from this compound.
Step 1: Synthesis of 1,2-Diamino-3-chloro-4-methoxybenzene
-
Protect the amino group of this compound with a suitable protecting group (e.g., Boc anhydride).
-
Perform an electrophilic nitration at the position para to the protected amino group.
-
Reduce the nitro group to an amine using a standard reduction method (e.g., SnCl2/HCl or catalytic hydrogenation).
-
Deprotect the protected amino group to yield the diamino intermediate.
Step 2: Benzimidazole Ring Formation
-
React the resulting 1,2-diamino-3-chloro-4-methoxybenzene with a suitable aldehyde or carboxylic acid derivative (e.g., 4,5,6,7-tetrabromobenzaldehyde) under cyclization conditions to form the benzimidazole core.
Step 3: Functionalization of the Benzimidazole Core
-
The newly formed benzimidazole can be further functionalized, for example, by N-alkylation with a desired side chain to enhance potency and pharmacokinetic properties. This side chain could be a solubilizing group or a moiety designed to interact with specific residues in the kinase active site.
Data Presentation
The following table summarizes the key quantitative data for the precursor synthesis and the expected inhibitory activity of the final compound, based on structurally related dual CK2/Pim kinase inhibitors found in the literature.
| Compound | Parameter | Value | Reference |
| This compound | Yield | ~85-95% | Internal Estimate |
| Purity (HPLC) | >95% | Internal Estimate | |
| Cmpd-X (Hypothetical) | CK2 IC50 | 10 - 100 nM | Based on similar compounds |
| Pim-1 IC50 | 50 - 200 nM | Based on similar compounds | |
| Cell Proliferation GI50 (Cancer Cell Line) | 0.1 - 1 µM | Based on similar compounds |
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the central role of CK2 and Pim kinases in cancer cell signaling pathways, highlighting why their dual inhibition is a compelling therapeutic strategy.
Caption: Dual inhibition of CK2 and Pim kinases targets multiple pro-survival and proliferative pathways in cancer cells.
Experimental Workflow
The diagram below outlines the key stages in the synthesis of the dual CK2/Pim kinase inhibitor from this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions of 2-Chloro-3-methoxyaniline. This versatile building block is of significant interest in medicinal chemistry and materials science. The presence of a chloro substituent at the 2-position, an amino group at the 1-position, and a methoxy group at the 3-position of the benzene ring allows for diverse functionalization, leading to the synthesis of novel compounds with potential therapeutic applications. The protocols detailed herein are based on established methodologies for analogous aryl chlorides and serve as a comprehensive guide for the synthesis of a variety of derivatives.
Suzuki-Miyaura Coupling: Synthesis of 3'-Methoxy-[1,1'-biphenyl]-2-amine Derivatives
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction is a cornerstone in drug discovery for creating complex molecular scaffolds.
Reaction Principle: The reaction involves the palladium-catalyzed cross-coupling of an aryl halide (this compound) with an organoboron compound, typically an arylboronic acid or its ester, in the presence of a base.
General Reaction Scheme:

Figure 1. General scheme for the Suzuki-Miyaura coupling of this compound.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical yields for the Suzuki-Miyaura coupling of aryl chlorides with various arylboronic acids under optimized conditions. This data, compiled from studies on analogous substrates, serves as a reference for expected outcomes with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 100 | 16 | 80-90 |
| 3 | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 88-98 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 24 | 75-85 |
Experimental Protocol: Synthesis of 3'-Methoxy-[1,1'-biphenyl]-2-amine
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv).
-
Add a degassed mixture of toluene and water (e.g., 4:1 ratio, 5 mL total).
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3'-methoxy-[1,1'-biphenyl]-2-amine.
Visualization of the Suzuki-Miyaura Coupling Workflow:
Application Notes and Protocols: Synthesis of a Novel Pyrimidine-Based Kinase Inhibitor from 2-Chloro-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis and preliminary evaluation of a novel kinase inhibitor, BK-101 , derived from 2-chloro-3-methoxyaniline. The synthetic strategy employs a nucleophilic aromatic substitution reaction to couple the starting aniline with a 2,4-dichloropyrimidine core, a common scaffold in kinase inhibitor design. This document outlines the detailed synthetic protocol, proposed kinase targets, and methodologies for in-vitro biological evaluation. The information herein is intended to serve as a practical guide for researchers engaged in the discovery and development of new targeted cancer therapies.
Introduction to Pyrimidine-Based Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many human diseases, particularly cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of targeted therapies.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of ATP-competitive kinase inhibitors. The 2-anilinopyrimidine motif, in particular, has been successfully incorporated into numerous FDA-approved drugs. The aniline substituent at the 2-position of the pyrimidine ring can be modified to achieve desired potency and selectivity against specific kinases. This document details the synthesis of a novel 2-anilinopyrimidine derivative, BK-101, utilizing this compound as a key building block.
Proposed Kinase Targets and Signaling Pathway
Based on the structural features of BK-101, particularly the 2-anilinopyrimidine core, it is hypothesized to target tyrosine kinases that are frequently overactive in cancer. A primary proposed target is the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase whose signaling pathway is often dysregulated in solid tumors. Inhibition of EGFR blocks downstream signaling cascades, such as the PI3K/AKT/mTOR pathway, which are crucial for tumor cell proliferation and survival.[1]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-methoxyaniline
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers in improving the yield and purity of 2-Chloro-3-methoxyaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent method is the reduction of 2-chloro-3-nitroanisole using iron powder in a mixture of glacial acetic acid and a co-solvent like ethanol or acetonitrile. This method is favored for its effectiveness and the use of readily available and inexpensive reagents.[1]
Q2: What is the expected yield and purity for this synthesis?
A2: The crude yield is often reported to be high, sometimes up to 100%.[1] However, the purity of the crude product, obtained after an extractive workup, is typically around 86% as determined by HPLC.[1] Further purification is necessary to obtain a higher purity product.
Q3: What are the primary safety concerns when synthesizing this compound?
A3: The starting material, 2-chloro-3-nitroanisole, and the product, this compound, are both classified as toxic if swallowed, in contact with skin, or if inhaled.[2] The reaction also involves flammable solvents and the use of acid. It is crucial to handle these chemicals with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to perform the reaction in a well-ventilated fume hood.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot (2-chloro-3-nitroanisole) will indicate the completion of the reaction.
Experimental Protocol: Reduction of 2-chloro-3-nitroanisole
This protocol is based on established laboratory procedures for the synthesis of this compound.[1][3]
Materials:
-
2-chloro-3-nitroanisole
-
Iron powder
-
Glacial acetic acid
-
Ethanol or Acetonitrile
-
Dichloromethane
-
Water
-
Sodium carbonate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-3-nitroanisole in a 1:1 mixture of glacial acetic acid and ethanol (or acetonitrile).
-
Addition of Iron: To this solution, add iron powder (approximately 4 equivalents).
-
Reaction: Stir the mixture vigorously and heat it to reflux. The reaction is typically complete in about 3.5 hours.[1] Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water.
-
Neutralization: Carefully neutralize the acidic solution by adding solid sodium carbonate in small portions until the effervescence ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 times).
-
Washing: Combine the organic layers and wash them with a saturated brine solution.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a yellow oil.[1]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-chloro-3-nitroanisole | [1] |
| Reagents | Iron, Acetic Acid | [1] |
| Solvent | Ethanol or Acetonitrile | [1] |
| Reaction Time | 3.5 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Crude Yield | ~100% | [1] |
| Crude Purity (HPLC) | ~86% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
Q: My reaction is not going to completion, and I still see a significant amount of starting material on TLC. What should I do?
A: Several factors could be contributing to an incomplete reaction:
-
Insufficient Reaction Time: While the typical reaction time is 3.5 hours, it can vary. Continue to monitor the reaction by TLC and extend the reflux time if necessary.
-
Poor Quality Iron: The iron powder should be finely divided and activated. If the iron is old or has been exposed to air for a long time, its reactivity may be diminished. Consider using fresh, high-purity iron powder.
-
Inadequate Stirring: The reaction is heterogeneous, so efficient stirring is crucial to ensure good contact between the reactants. Increase the stirring speed.
Q: The yield of my reaction is significantly lower than expected. What are the possible causes?
A: Low yields can result from several issues:
-
Loss during Work-up: The product is an amine, which can be protonated in acidic conditions. Ensure that the reaction mixture is thoroughly neutralized with sodium carbonate before extraction. Insufficient neutralization will lead to the product remaining in the aqueous layer as a salt.
-
Incomplete Extraction: Dichloromethane is a common solvent for extraction. Ensure you perform multiple extractions (at least three) to maximize the recovery of the product from the aqueous layer.
-
Side Reactions: Although the iron-acetic acid system is generally selective for the reduction of the nitro group, side reactions can occur.[3] Over-reduction or polymerization can lead to a lower yield of the desired product.
Q: My final product is a dark, tar-like substance instead of a yellow oil. What went wrong?
A: The formation of a dark, tarry product often indicates the presence of impurities from side reactions or decomposition.
-
Overheating: Excessive heating during reflux or solvent removal can lead to the decomposition of the product. Ensure the temperature is controlled during these steps.
-
Air Oxidation: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during the work-up and storage.
-
Residual Iron Salts: Incomplete removal of iron salts during the work-up can also contribute to a darker product. Ensure thorough washing of the organic extracts.
Q: How can I improve the purity of my crude product?
A: The crude product, with a purity of around 86%, can be further purified using a few methods:
-
Column Chromatography: This is a very effective method for separating the desired product from impurities. A silica gel column with a gradient of hexane and ethyl acetate as the eluent is a good starting point.
-
Distillation: If the product is thermally stable, vacuum distillation can be used for purification.
-
Recrystallization: If the product is a solid at room temperature or can be converted to a solid salt, recrystallization from a suitable solvent can be an effective purification method.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C7H8ClNO | CID 22504677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
Technical Support Center: Purification of Crude 2-Chloro-3-methoxyaniline
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Chloro-3-methoxyaniline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Crude product is a dark-colored oil or solid. | Presence of colored impurities from the reaction, such as polymeric byproducts or oxidized species. | - Treat a solution of the crude product in an organic solvent with activated carbon, followed by filtration. - Consider a preliminary purification step like a short silica gel plug filtration. |
| Low yield after purification. | - Product loss during acidic washes if the product itself has basic properties. - Inefficient extraction from the aqueous layer. - Product is too soluble in the recrystallization solvent. - Product is strongly adsorbed on the column chromatography stationary phase. | - Carefully neutralize the acidic wash and back-extract with an organic solvent. - Perform multiple extractions with a suitable organic solvent. - For recrystallization, choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. - For column chromatography, use a more polar eluent or add a small amount of a modifier like triethylamine to the eluent. |
| Product "oils out" during recrystallization. | - The solvent is too nonpolar for the product. - The presence of impurities is depressing the melting point. - The solution is too concentrated. | - Add a co-solvent in which the product is less soluble. - Try a different solvent system. - Ensure the crude product is reasonably pure before attempting recrystallization. |
| Difficulty in removing starting material (2-chloro-3-nitroanisole). | The starting material and product have similar polarities. | - Optimize the reaction to ensure complete conversion. - Utilize column chromatography with a carefully selected eluent system to achieve separation. |
| Product degrades during purification. | This compound may be sensitive to heat, light, or prolonged exposure to acidic or basic conditions. | - Use milder purification techniques. - Avoid prolonged heating during distillation or recrystallization. - Perform chromatography quickly and store the purified product under an inert atmosphere in a cool, dark place. |
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
A1: Pure this compound is a gray to brown solid with a melting point of approximately 50°C.[1] It has a boiling point of 125°C at a pressure of 3 Torr.[1]
Q2: What are the most common impurities in crude this compound synthesized by the reduction of 2-chloro-3-nitroanisole?
A2: Common impurities may include unreacted 2-chloro-3-nitroanisole, residual iron salts from the reduction, and byproducts from side reactions. The crude product is often obtained as a yellow oil with a purity of around 86% as determined by HPLC.[1][2][3]
Q3: What is a general first-pass purification strategy for crude this compound?
A3: A common initial workup involves an acidic wash to remove any basic impurities.[4] Following extraction and drying, the crude product can be further purified. Given that the crude product can be an oil, column chromatography is a suitable next step. If the product solidifies, recrystallization can be an effective method.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for determining the purity of this compound and identifying any impurities.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the purified compound.
Quantitative Data Summary
| Parameter | Value | Source |
| Purity of crude product (by HPLC) | 86% | [1][2][3] |
| Melting Point | 50 °C | [1] |
| Boiling Point | 125 °C (at 3 Torr) | [1] |
Experimental Protocols
1. Acidic Wash
-
Objective: To remove basic impurities from the crude product.
-
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M hydrochloric acid.
-
Separate the aqueous layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
2. Column Chromatography
-
Objective: To separate this compound from impurities with different polarities.
-
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
3. Recrystallization
-
Objective: To purify solid crude this compound.
-
Procedure:
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent or solvent mixture (e.g., heptane, ethanol/water, or ethyl acetate/hexane).[7][8]
-
If the solution is colored, hot filtration can be performed after adding activated carbon.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision-making process for purification.
References
- 1. This compound CAS#: 113206-03-4 [m.chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 113206-03-4 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]
common side products in the synthesis of 2-Chloro-3-methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-methoxyaniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route involving the reduction of 2-chloro-3-nitroanisole.
Issue 1: Low Yield of this compound
Q1: My reaction consistently results in a low yield of the desired this compound. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, from incomplete reactions to the formation of significant side products. Below is a systematic guide to troubleshoot and optimize your reaction.
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The reduction of the nitro group may be slow. Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
Poor Quality of Reducing Agent: The activity of the reducing agent, such as iron powder, is critical. Use freshly activated or high-purity iron powder. The particle size can also affect the reaction rate.
-
Inadequate Stirring: In heterogeneous reactions involving solid iron, efficient stirring is necessary to ensure good contact between the reactants.
-
-
Side Product Formation:
-
Formation of Intermediates and Condensation Products: Incomplete reduction can lead to the accumulation of nitroso and hydroxylamine intermediates, which can then condense to form azoxy and azo compounds.
-
Dehalogenation: The loss of the chloro substituent to form 3-methoxyaniline is a possible side reaction, particularly under harsh reducing conditions or with certain catalysts.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Issue 2: Presence of Significant Impurities in the Crude Product
Q2: My crude this compound shows significant impurities upon analysis (e.g., HPLC purity of ~86%[1][2]). What are these impurities and how can I minimize their formation?
A2: The impurities in the crude product are typically side products from the reduction reaction. The most common side products are detailed below, along with strategies to mitigate their formation.
| Side Product | Formation Mechanism | Troubleshooting and Minimization |
| 3-Methoxyaniline | Reductive dehalogenation (loss of the chlorine atom). | - Use milder reaction conditions (e.g., lower temperature).- Avoid highly active hydrogenation catalysts known for causing dehalogenation. Iron in acidic medium is generally a good choice to avoid this. |
| Azoxy/Azo Compounds | Condensation of nitroso and hydroxylamine intermediates formed during incomplete reduction. | - Ensure complete reduction by using a sufficient excess of the reducing agent and allowing adequate reaction time.- Maintain acidic conditions, as basic conditions can promote the condensation of these intermediates.[3] |
| Unreacted 2-chloro-3-nitroanisole | Incomplete reaction. | - Increase reaction time or temperature.- Use a higher-quality or more reactive reducing agent. |
Reaction Pathways for Product and Side Product Formation
References
preventing oxidation of 2-Chloro-3-methoxyaniline during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Chloro-3-methoxyaniline to prevent oxidation and ensure its stability for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of oxidation in this compound?
A1: The most common indicator of oxidation is a change in color. Fresh, pure this compound is typically a yellow oil or a gray to brown solid.[1] Upon oxidation, it may darken to a brown or reddish-brown color due to the formation of colored impurities. For sensitive applications, any significant color change should be a cause for concern regarding the compound's purity.
Q2: What are the optimal storage conditions for this compound to minimize oxidation?
A2: To ensure the long-term stability of this compound, it is recommended to store it under an inert atmosphere, such as nitrogen or argon, at a refrigerated temperature of 2-8°C.[2] The container should be tightly sealed and protected from light.
Q3: How does exposure to air and light affect the stability of this compound?
A3: Exposure to atmospheric oxygen and light can significantly accelerate the oxidation of anilines.[3] The amino group (-NH₂) in the aniline ring is electron-donating, making the molecule susceptible to oxidation, which can lead to the formation of various degradation products, including nitrobenzenes, benzoquinones, and polymeric materials.
Q4: Can I use this compound that has slightly discolored?
A4: For non-critical applications, a slight discoloration may not significantly affect the outcome. However, for experiments where high purity is crucial, such as in pharmaceutical development or quantitative assays, it is highly recommended to use a fresh, unoxidized batch or to repurify the discolored material. The presence of oxidation products can lead to inconsistent and unreliable results.
Q5: Are there any chemical additives that can prevent the oxidation of this compound during storage?
A5: While antioxidants can be used to stabilize some organic compounds, their use with pure anilines for laboratory storage is not a standard practice. The addition of any substance would introduce an impurity that could interfere with downstream applications. The most effective methods for preventing oxidation are proper storage conditions, including an inert atmosphere and low temperature.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Discoloration of the compound (yellow to brown/red) | Oxidation due to exposure to air and/or light. | - Verify the purity of the compound using HPLC or GC analysis. - For critical experiments, use a fresh, unopened container. - If repurification is an option, consider distillation or chromatography. - Review and improve storage and handling procedures to prevent future oxidation. |
| Inconsistent or unexpected experimental results | Degradation of the starting material due to oxidation. | - Analyze the purity of the this compound being used. - Compare the results with those obtained using a new, high-purity batch. - Consider the potential impact of oxidation byproducts on your reaction or assay. |
| Precipitate formation in a solution of the compound | Polymerization or formation of insoluble oxidation products. | - Do not use the solution. - Prepare a fresh solution from a reliable source of this compound. - Ensure solvents are degassed to remove dissolved oxygen before preparing solutions. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, a key driver of oxidation. |
| Light | Amber vial or stored in the dark | Protects the compound from light-induced degradation. |
| Container | Tightly sealed glass container | Prevents exposure to air and moisture. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential oxidation products. Method optimization may be required for specific instrumentation and applications.
Objective: To quantify the purity of a this compound sample.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard (high purity)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Solution Preparation: Prepare a solution of the this compound sample to be tested in the mobile phase at a similar concentration to the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Compare the retention time of the main peak in the sample chromatogram to that of the reference standard. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Protocol 2: Gas Chromatography (GC) for Purity Analysis
Objective: To determine the purity and identify volatile impurities in a this compound sample.
Instrumentation and Reagents:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for amine analysis (e.g., a mid-polarity column)
-
Helium or Nitrogen (high purity) as carrier gas
-
Suitable solvent (e.g., dichloromethane or toluene, HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 120°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 180°C) to elute all components. The exact program will depend on the column and expected impurities.
-
Carrier Gas Flow Rate: ~1-2 mL/min
Procedure:
-
Standard and Sample Preparation: Prepare dilute solutions of the reference standard and the sample in a suitable solvent.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared solutions into the GC.
-
Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. If using a GC-MS, confirm the identity by the mass spectrum.
-
Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Troubleshooting workflow for addressing suspected oxidation of this compound.
Caption: A simplified representation of potential oxidation pathways for this compound.
References
troubleshooting guide for reactions involving 2-Chloro-3-methoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-methoxyaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: this compound is a colorless or light yellow solid.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molar Mass | 157.6 g/mol | [1] |
| Melting Point | 50 °C | [1][2] |
| Boiling Point | 125 °C at 3 Torr | [2][3] |
| Appearance | Gray to brown solid | [4] |
| Solubility | Soluble in organic solvents like ethanol, diethyl ether, and dichloromethane. | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C. | [2] |
Q2: What are the primary safety concerns when handling this compound?
A2: this compound is classified as toxic if swallowed or in contact with skin, and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Q3: In which common reactions is this compound used as a reactant?
A3: this compound is a versatile intermediate in organic synthesis. It is commonly used in:
-
Palladium-catalyzed cross-coupling reactions: such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions, utilizing the reactive C-Cl bond.
-
Sandmeyer reaction: to convert the amino group into other functionalities like halides, cyano, or hydroxyl groups.
-
Electrophilic aromatic substitution: on the benzene ring, with the amino and methoxy groups directing the substitution pattern.
-
Nucleophilic substitution: of the chloro group, although this is generally less facile than for activated aryl chlorides.
Troubleshooting Guides
This section addresses common problems encountered in reactions involving this compound.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling Reactions
Q: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no conversion of my starting material. What are the possible causes and solutions?
A: Low conversion in Suzuki-Miyaura couplings with aryl chlorides like this compound is a common issue. The C-Cl bond is less reactive than C-Br or C-I bonds. Here is a systematic approach to troubleshoot this problem:
Troubleshooting Workflow for Low Conversion in Suzuki Coupling
Caption: A stepwise guide to troubleshooting low yields in Suzuki coupling reactions.
Potential Side Products and Purification:
| Side Product | Formation Cause | Suggested Purification Method |
| Homocoupling of boronic acid | Presence of oxygen and Pd(II) species. | Flash column chromatography. |
| Protodeboronation of boronic acid | Presence of water or protic solvents. | Flash column chromatography. |
| Dehalogenation of this compound | Reductive elimination from the palladium complex. | Flash column chromatography. |
Issue 2: Unsuccessful Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of this compound is failing. What are the key factors to consider for this reaction?
A: The success of a Buchwald-Hartwig amination with an aryl chloride is highly dependent on the catalyst system and reaction conditions. The amino group of this compound can also potentially interact with the catalyst.
Logical Relationship for Optimizing Buchwald-Hartwig Amination
References
Technical Support Center: Optimizing Substitutions on 2-Chloro-3-methoxyaniline
Welcome to the technical support center for optimizing substitution reactions involving 2-chloro-3-methoxyaniline. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common substitution reactions performed on this compound?
A1: The most prevalent substitution reactions for this compound are palladium-catalyzed cross-coupling reactions. These include the Buchwald-Hartwig amination for the formation of C-N bonds and the Suzuki-Miyaura coupling for the creation of C-C bonds. These methods are favored for their versatility and functional group tolerance.[1][2][3]
Q2: How do the electronic properties of the chloro and methoxy groups influence the reactivity of this compound?
A2: The chlorine atom at the 2-position and the methoxy group at the 3-position exert significant electronic and steric effects. The methoxy group is electron-donating, which can increase the electron density of the aromatic ring, potentially making oxidative addition in palladium-catalyzed cycles more challenging compared to electron-deficient aryl chlorides. The chloro group is an electron-withdrawing group and serves as the leaving group in these substitution reactions. The position of these substituents can also sterically hinder the approach of bulky ligands and reactants.
Q3: Which palladium catalysts and ligands are generally recommended for substitution reactions with this compound?
A3: For aryl chlorides, which are generally less reactive than aryl bromides or iodides, more active catalyst systems are often required.[4] For Buchwald-Hartwig amination, catalyst systems employing bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos with a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[2] For Suzuki coupling, catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium source and a ligand like SPhos can be effective.[5] The choice of ligand is critical to promote the desired reductive elimination and suppress side reactions.
Q4: What are the typical bases and solvents used in these reactions?
A4: In Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) or weaker inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are frequently employed.[6][7] The choice of base can depend on the functional group tolerance of the substrates. For Suzuki couplings, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate are common.[5][8] Anhydrous and degassed solvents such as toluene, dioxane, or THF are crucial for the stability of the catalyst and to prevent side reactions.[2][4]
Troubleshooting Guides
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base. 4. Poor solvent choice or quality. | 1. Use a fresh palladium precatalyst or generate the active Pd(0) species in situ. Increase catalyst loading if necessary. 2. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos). 3. For less nucleophilic amines, a stronger base like NaOtBu or LHMDS may be required.[8] 4. Ensure the solvent is anhydrous and thoroughly degassed. Try alternative solvents like toluene or dioxane. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Presence of water or protic impurities. 2. β-hydride elimination from the amido complex. | 1. Use rigorously dried reagents and solvents. 2. The choice of ligand is critical to favor reductive elimination over β-hydride elimination. |
| Inconsistent Results | 1. Catalyst degradation due to exposure to air. 2. Inconsistent quality of reagents or solvents. | 1. Handle the palladium catalyst and ligands under an inert atmosphere (glovebox or Schlenk line). 2. Use high-purity, anhydrous reagents and solvents from a reliable source. |
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst system for an electron-rich aryl chloride. 2. Poor choice of base. 3. Deactivation of the boronic acid. | 1. Screen different palladium catalysts and bulky, electron-rich phosphine ligands to facilitate oxidative addition. 2. The choice of base is crucial for the transmetalation step. Try different inorganic bases like K₃PO₄ or Cs₂CO₃. 3. Use fresh, high-quality boronic acid. Consider using the corresponding boronate ester for increased stability. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Incomplete reduction of a Pd(II) precatalyst. | 1. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent. 2. Use a Pd(0) source directly or ensure conditions are suitable for the complete reduction of the Pd(II) precatalyst. |
| Protodeboronation (Boronic acid replaced by hydrogen) | 1. Presence of excess water or protic impurities. 2. High reaction temperature. | 1. Use anhydrous solvents and reagents. A small amount of water can sometimes be beneficial, but excess should be avoided. 2. Optimize the reaction temperature; lower temperatures may reduce this side reaction. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
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Sodium tert-butoxide (1.5 mmol, 1.5 equiv.)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the amine, and sodium tert-butoxide.
-
In a separate vial, weigh the Pd₂(dba)₃ and XPhos and add them to the Schlenk tube.
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
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Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
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Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may need optimization for different boronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (2.0 mmol, 2.0 equiv.) as a 2M aqueous solution
-
Toluene (10 mL)
Procedure:
-
To an oven-dried round-bottom flask, add this compound and the arylboronic acid.
-
Add the toluene, followed by the aqueous solution of potassium carbonate.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 90 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.
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Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Workflows
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of 2-Chloro-3-methoxyaniline
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Chloro-3-methoxyaniline.
Synthesis Pathway Overview
The predominant method for the synthesis of this compound involves the reduction of its nitro precursor, 2-Chloro-3-nitroanisole. This process is typically achieved using iron powder in an acidic medium.
Caption: General synthesis route for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most frequently cited method for large-scale synthesis is the reduction of 2-chloro-3-nitroanisole.[1][2] This is typically performed using a metal-acid system, such as iron powder in acetic acid, often with a co-solvent like ethanol or acetonitrile.[1]
Q2: What are the typical yields and purity levels for this synthesis?
A2: While crude yields approaching 100% have been reported, the purity of the crude product is often significantly lower.[1][2] For instance, one common procedure yields a crude product with 86% purity as determined by HPLC.[1][2] The crude product is typically isolated as a yellow oil or a gray to brown solid.[2]
Q3: What are the key starting materials and reagents?
A3: The primary starting material is 2-chloro-1-methoxy-3-nitrobenzene (also known as 2-chloro-3-nitroanisole).[1][2] The key reagents for the reduction step are iron powder and a protic acid, most commonly glacial acetic acid.[1][2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Q4: My final product purity is consistently low (<90%), even with high crude yield. What is the cause and how can it be improved?
A4: Low purity despite high mass recovery is a common challenge.
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Cause - Incomplete Reaction: The starting nitro compound may still be present. The reduction of nitroarenes with iron is heterogeneous and can be sluggish.
-
Troubleshooting:
-
Monitor Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction until all starting material is consumed.
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Reagent Activity: Ensure the iron powder is of fine mesh and activated. Pre-washing with dilute acid can sometimes improve reactivity.
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Increase Reaction Time/Temp: Cautiously increase the reflux time. Ensure the internal temperature is at the desired level for the solvent system used.
-
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Cause - Side Reactions: Over-reduction or other side reactions can generate impurities that are difficult to separate.
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Troubleshooting:
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Temperature Control: Avoid excessive temperatures that might promote side reactions.
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Alternative Reductants: For cleaner reactions, consider catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst). This avoids the formation of iron oxide sludge and often leads to higher purity products.
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Q5: The workup process is difficult to manage at scale due to iron sludge formation. How can this be optimized?
A5: The iron/iron oxide sludge from the reduction is a significant challenge in large-scale operations.
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Filtration Aids: Use a filter aid like Celite® to improve filtration rates and prevent clogging of filter media. A pad of the filter aid should be prepared on the filter before filtering the reaction mixture.
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Solvent Choice: Ensure the chosen extraction solvent (e.g., dichloromethane, ethyl acetate) provides a clean phase separation from the aqueous layer containing the sludge.
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Alternative Workup: After the reaction, instead of immediate neutralization, consider filtering the hot reaction mixture to remove the bulk of the iron sludge before quenching with water and neutralizing. This can sometimes be more manageable.
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Process Change: As mentioned in Q4, switching to catalytic hydrogenation completely eliminates the iron sludge issue, which is often the preferred method in industrial settings for its cleaner profile and easier workup.
Q6: The isolated product is a dark brown oil or solid. How can I obtain a lighter-colored, higher-purity product?
A6: Dark coloration typically indicates the presence of oxidized impurities. Anilines are notoriously susceptible to air oxidation.
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Purification: The crude product often requires purification to meet specifications.
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Recrystallization: If the product is solid, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can be effective.
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Vacuum Distillation: Given the product's boiling point of 125°C at 3 Torr, vacuum distillation is a viable option for purification at scale.[2]
-
-
Inert Atmosphere: During workup and storage, use an inert atmosphere (Nitrogen or Argon) to minimize oxidation.[2] The final product should be stored at refrigerated temperatures (2-8°C) under an inert gas.[2]
Data and Protocols
Data Presentation
Table 1: Representative Synthesis Parameters (Lab Scale)
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 2-Chloro-3-nitroanisole (1.38 g, 7.36 mmol) | |
| Reducing Agent | Iron Powder (1.64 g, 29.4 mmol) | |
| Solvent System | Glacial Acetic Acid (19 mL) / Ethanol (19 mL) | |
| Reaction Time | 3.5 hours | |
| Reaction Temp. | Reflux | |
| Crude Yield | 1.2 g (100%) | [1] |
| Crude Purity (HPLC) | 86% |[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Iron Reduction
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1. Reaction Setup: To a suitable jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 2-Chloro-3-nitroanisole.
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2. Reagent Addition: Add a solvent mixture of glacial acetic acid and ethanol. Begin stirring to dissolve the starting material. Carefully add fine iron powder in portions to manage any initial exotherm.
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3. Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
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4. Workup: Cool the reaction mixture. Dilute with water and carefully neutralize the mixture to a pH of 7-8 using a base such as solid sodium carbonate or an aqueous sodium hydroxide solution.
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5. Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate (3 extractions).[1]
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6. Washing & Drying: Combine the organic extracts and wash with saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]
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7. Purification (Optional): Purify the crude oil/solid by vacuum distillation or recrystallization as required.
Protocol 2: HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
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Gradient: A typical gradient would be 10% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 220 nm and 254 nm.
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Sample Prep: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile/water (1:1) to prepare a 1 mg/mL stock solution. Dilute as necessary.
-
Analysis: Calculate purity based on the area percent of the main product peak.
References
stability of 2-Chloro-3-methoxyaniline under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Chloro-3-methoxyaniline under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound include susceptibility to oxidation, and potential degradation under strongly acidic or basic conditions.[1] The aniline functional group is known to be sensitive to oxidation, which can lead to the formation of colored degradation products. The molecule's stability can also be influenced by light and temperature.[1]
Q2: How should this compound be stored to ensure its stability?
A2: To maintain the integrity of this compound, it should be stored in a cool, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1] It is also advisable to protect the compound from light.[1] For long-term storage, refrigeration (2–8 °C) is recommended.
Q3: What are the likely degradation pathways for this compound under acidic or basic conditions?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, educated inferences can be made based on the functional groups present. Under harsh acidic or basic conditions, hydrolysis of the methoxy group is a possibility, though generally unlikely under typical experimental conditions. More probable is the potential for salt formation at the aniline nitrogen under acidic conditions, which could alter its reactivity and solubility. Under strongly basic conditions, deprotonation of the amine could increase its susceptibility to oxidation.
Q4: Can I anticipate the formation of colored impurities during my experiments?
A4: Yes, the presence of an aniline functional group makes this compound susceptible to oxidation, which often results in the formation of colored impurities. This can be accelerated by exposure to air, light, or certain metal ions. If you observe a color change in your sample (e.g., from colorless/pale yellow to brown), it is a strong indicator of degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Unexpected Peaks in Chromatographic Analysis
Problem: You observe unexpected peaks in your HPLC or GC analysis of a sample containing this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation due to pH of mobile phase | Ensure the pH of your mobile phase is within a stable range for anilines, typically between pH 3 and 8. If using extreme pH, consider if the new peaks correspond to degradation products. |
| On-column degradation | Investigate if the stationary phase of your column is contributing to degradation. Test with a different column chemistry if possible. |
| Oxidation during sample preparation | Minimize the exposure of your sample to air and light. Use amber vials and consider sparging solvents with an inert gas. |
| Reaction with solvent | Ensure the solvent used for sample preparation is inert and of high purity. Some solvents can contain impurities that may react with the analyte. |
Issue 2: Inconsistent Assay Results
Problem: You are experiencing poor reproducibility in the quantification of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample instability in solution | Perform a solution stability study. Prepare a stock solution and analyze it at different time points (e.g., 0, 4, 8, 24 hours) to determine the time window for reliable analysis. |
| Adsorption to container surfaces | Use silanized glassware or polypropylene containers to minimize adsorption, especially for low-concentration samples. |
| Incomplete dissolution | Ensure the compound is fully dissolved in the chosen solvent. Sonication may aid in dissolution. |
Experimental Protocols
For researchers investigating the stability of this compound, a forced degradation study is recommended to identify potential degradation products and establish a stability-indicating analytical method.[2][3][4]
Protocol: Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC-UV or HPLC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[5]
-
Acidic Hydrolysis:
-
Basic Hydrolysis:
-
Oxidative Degradation:
-
Mix a portion of the stock solution with 3% H₂O₂.
-
Keep at room temperature and protect from light for a specified time.[6]
-
At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound at an elevated temperature (e.g., 80°C) for a specified duration.[6]
-
At each time point, dissolve a portion of the stressed solid in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source with a defined output (e.g., ICH-compliant photostability chamber).[6]
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at various time points.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.
Data Presentation:
The results of the forced degradation study can be summarized in a table as follows:
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl | 24 hours | 60°C | Hypothetical Data | Hypothetical Data |
| 0.1 N NaOH | 24 hours | 60°C | Hypothetical Data | Hypothetical Data |
| 3% H₂O₂ | 24 hours | Room Temp | Hypothetical Data | Hypothetical Data |
| Thermal (Solid) | 48 hours | 80°C | Hypothetical Data | Hypothetical Data |
| Photolytic | 1.2 million lux hours | Room Temp | Hypothetical Data | Hypothetical Data |
Visualizations
Hypothetical Degradation Pathways
The following diagram illustrates potential, though not experimentally confirmed, degradation pathways for this compound under stress conditions.
Caption: Hypothetical degradation pathways for this compound.
Experimental Workflow for Stability Testing
The diagram below outlines a general workflow for assessing the stability of this compound.
Caption: General experimental workflow for stability assessment.
References
Technical Support Center: Identifying Impurities in 2-Chloro-3-methoxyaniline by HPLC
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 2-Chloro-3-methoxyaniline via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities in this compound can originate from several stages of the synthesis and storage process. The primary sources include:
-
Starting Materials: Unreacted starting materials, such as 2-chloro-1-methoxy-3-nitrobenzene, can be carried through the synthesis.[1][2]
-
Reagents: Residual reagents used in the synthesis, like acetic acid or iron powder, may be present.[1][2]
-
By-products: Side reactions during the synthesis can lead to the formation of unwanted by-products, including positional isomers.
-
Degradation Products: The final product can degrade upon exposure to light, heat, or air, leading to the formation of oxidation or hydrolysis products.
Q2: What is a suitable HPLC method for analyzing impurities in this compound?
A2: A reversed-phase HPLC (RP-HPLC) method is generally effective for the separation of this compound and its impurities. A good starting point is to adapt methods used for the analysis of similar compounds like chloroaniline isomers.[3][4]
Q3: Why am I observing peak tailing for the main peak of this compound?
A3: Peak tailing for aniline compounds is a common issue in HPLC and can be attributed to several factors:
-
Secondary Silanol Interactions: The basic amine group of the aniline can interact with acidic silanol groups on the surface of the silica-based stationary phase.[5][6]
-
Column Overload: Injecting a sample that is too concentrated can lead to poor peak shape.
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is not optimal, it can lead to peak shape issues.[6]
To mitigate peak tailing, consider the following solutions:
-
Use an end-capped column (e.g., C18) to minimize exposed silanol groups.[6]
-
Add a competing base, such as triethylamine, to the mobile phase to block the active silanol sites.[7]
-
Adjust the mobile phase to a lower pH (e.g., pH 3) to ensure the aniline is protonated.[7]
-
Reduce the sample concentration.
Q4: My retention times are drifting. What could be the cause?
A4: Retention time drift can be caused by several factors:
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times. The use of a column oven is recommended for stable temperatures.[5]
-
Inconsistent Mobile Phase Composition: Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly.[5]
-
Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis.[5]
Q5: I am not seeing any peaks on my chromatogram. What should I check?
A5: If no peaks are observed, consider these possibilities:
-
Injection Failure: There might be an issue with the autosampler or syringe, resulting in no sample being injected.[5]
-
Detector Issue: Check if the detector is turned on and set to the appropriate wavelength (e.g., 220 nm).[1][3]
-
Sample Degradation: The analyte may have degraded. Ensure proper sample storage and preparation.[5]
-
Incorrect Mobile Phase: The mobile phase may be too strong, causing the analyte to elute with the solvent front.[5]
Experimental Protocols
A detailed methodology for a recommended HPLC analysis is provided below. This method is adapted from established protocols for similar aniline compounds and should be validated for your specific application.[3][4][7]
Recommended HPLC Method for Impurity Profiling
| Parameter | Recommended Condition |
| Column | Purospher® STAR RP-18 endcapped (5 µm), 250 x 4.6 mm or equivalent[3][4] |
| Mobile Phase A | 0.05 M Monobasic Sodium Phosphate buffer with 0.2% Triethylamine, pH adjusted to 3.0 with phosphoric acid[4][7] |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, isocratic (can be optimized to a gradient if necessary for complex mixtures) |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | 25 °C[3][4] |
| Detection Wavelength | 220 nm[1][3] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. |
Potential Impurities
The following table summarizes potential impurities in this compound, their likely origin, and expected elution behavior in a reversed-phase HPLC system.
| Impurity Name | Structure | Potential Origin | Expected Elution Order (Relative to Main Peak) |
| 2-Chloro-1-methoxy-3-nitrobenzene | Starting Material[1][2] | More retained (less polar) | |
| 3-Chloro-2-methoxyaniline | Positional Isomer | May elute closely to the main peak | |
| 4-Chloro-3-methoxyaniline | Positional Isomer | May elute closely to the main peak | |
| 3-Methoxyaniline | By-product (dechlorination) | Less retained (more polar) | |
| 2-Chloro-3-aminophenol | Degradation (demethylation) | Less retained (more polar) |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting workflow for common HPLC issues.
References
Validation & Comparative
Comparative Guide to Analytical Methods for the Quantification of 2-Chloro-3-methoxyaniline
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-Chloro-3-methoxyaniline is critical for ensuring the quality and consistency of this key chemical intermediate. This guide provides a comprehensive comparison of the primary analytical methods employed for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, presents a comparative summary of quantitative data, and illustrates a typical analytical workflow to aid in the selection of the most appropriate method for specific research and quality control needs.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common chromatographic techniques for the analysis of chloroanilines.[1] When coupled with mass spectrometry (MS), these methods provide enhanced sensitivity and specificity.[1] For routine quantification, HPLC with a UV detector is a robust and widely accessible technique.[2] GC-MS offers superior selectivity and sensitivity, making it ideal for trace-level quantification and impurity profiling.[2]
The selection between HPLC-UV and GC-MS will depend on the specific analytical requirements, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the quantification of this compound and its analogs. The data presented is a composite based on published methods for similar analytes and serves as a general guideline.[3][4][5]
| Parameter | HPLC-UV | GC-MS |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.005 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.015 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
Experimental Protocols
Detailed methodologies are crucial for achieving reliable and reproducible results. Below are representative protocols for the quantification of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk materials and simple matrices.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid (TFA).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to obtain a final concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and selectivity, making it ideal for trace analysis and the quantification of this compound in complex matrices.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Triple Quadrupole).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
Injection Mode: Splitless.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 157, 142, 107).
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent such as methanol or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent to achieve concentrations ranging from 0.01 to 20 µg/mL.
-
Sample Preparation: The sample preparation will be matrix-dependent and may involve extraction (e.g., liquid-liquid or solid-phase extraction) and derivatization if necessary to improve volatility, although it is not typically required for this analyte. The final extract should be dissolved in a solvent compatible with the GC-MS system.
Analytical Workflow
The following diagram illustrates a general workflow for the quantification of this compound.
Caption: General workflow for the quantification of this compound.
References
comparing the reactivity of 2-Chloro-3-methoxyaniline with other anilines
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted anilines is paramount for efficient molecular design and synthesis. This guide provides an objective comparison of the reactivity of 2-Chloro-3-methoxyaniline with other common anilines, supported by quantitative data and detailed experimental protocols. The analysis covers key reactions including acylation, diazotization, and palladium-catalyzed cross-coupling reactions.
Basicity and Nucleophilicity: The Role of Substituents
The reactivity of an aniline is fundamentally linked to the electron density on the nitrogen atom. Electron-donating groups (EDGs) increase basicity and nucleophilicity, while electron-withdrawing groups (EWGs) decrease them. The basicity is quantitatively expressed by the pKa of the corresponding anilinium ion; a lower pKa indicates a weaker base.
In this compound, the chloro group at the ortho position acts as an electron-withdrawing group through its inductive effect (-I), decreasing the electron density on the nitrogen. The methoxy group at the meta position also exerts a slight inductive electron-withdrawing effect. Consequently, this compound is a significantly weaker base than aniline itself. The predicted pKa for this compound is 2.23.[1][2]
The influence of substituents on the basicity of anilines can be predicted using Hammett substituent constants (σ).[3][4] Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values.[5][6]
Table 1: Comparison of pKa Values for Selected Substituted Anilines
| Aniline Derivative | Substituent(s) | Position(s) | pKa of Conjugate Acid |
| This compound | -Cl, -OCH₃ | 2, 3 | 2.23 (Predicted) [1][2] |
| Aniline | -H | - | 4.60[7] |
| 2-Chloroaniline | -Cl | ortho | 2.62 |
| 3-Chloroaniline | -Cl | meta | 3.52 |
| 4-Chloroaniline | -Cl | para | 3.98 |
| 2-Methoxyaniline | -OCH₃ | ortho | 4.53[7] |
| 3-Methoxyaniline | -OCH₃ | meta | 4.20[7] |
| 4-Methoxyaniline | -OCH₃ | para | 5.34[7] |
| 2-Methylaniline (o-Toluidine) | -CH₃ | ortho | 4.44[7] |
| 4-Methylaniline (p-Toluidine) | -CH₃ | para | 5.08 |
Note: pKa values are for the corresponding anilinium ion in aqueous solution at 25°C. pKa was calculated from pKb where necessary (pKa + pKb = 14).
Acylation Reactions
Experimental Protocol: General Procedure for Acetylation of Anilines
This protocol can be used to compare the reactivity of various anilines by monitoring reaction time or yield.
Materials:
-
Substituted Aniline (e.g., this compound) (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Concentrated Hydrochloric Acid
-
Sodium Acetate
-
Water
-
Ethanol
Procedure: [1]
-
Dissolve the substituted aniline (e.g., 500 mg) in water (14 mL).
-
Add concentrated hydrochloric acid (0.45 mL) to form the anilinium salt, which may improve solubility.
-
In a separate flask, prepare a solution of sodium acetate (530 mg) in water (3 mL).
-
Add acetic anhydride (0.6 mL) to the aniline hydrochloride solution and swirl to mix.
-
Immediately add the sodium acetate solution to the reaction mixture. The sodium acetate acts as a base to neutralize the acid formed and deprotonate the anilinium ion, regenerating the nucleophilic amine.
-
Stir the mixture. The acetamide product will precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.
Diazotization Reactions
Aromatic primary amines react with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form diazonium salts.[11] This diazotization reaction is a cornerstone of synthetic chemistry, as the diazonium group is an excellent leaving group and can be replaced by a wide variety of nucleophiles (e.g., in Sandmeyer and Schiemann reactions).[11] The rate of diazotization is affected by the electronic properties of the aniline. Electron-withdrawing substituents decrease the nucleophilicity of the amino group, slowing down the initial attack on the nitrosating agent. Therefore, this compound is expected to undergo diazotization more slowly than aniline or methoxyanilines.
Experimental Protocol: General Procedure for Diazotization
Materials:
-
Substituted Aniline (1.0 eq)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Concentrated Hydrochloric Acid (HCl) or Tetrafluoroboric Acid (HBF₄) (~3 eq)
-
Water
Procedure: [11]
-
Prepare a solution of the substituted aniline in aqueous acid (e.g., HCl) in a flask.
-
Cool the solution to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical to prevent the decomposition of the unstable diazonium salt.
-
Prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline solution with constant stirring. The addition should be slow enough to keep the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at 0-5 °C.
-
The resulting solution containing the diazonium salt is typically used immediately in the next synthetic step without isolation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful tools for forming C-N and C-C bonds, respectively. The reactivity of the haloaniline in these reactions is highly dependent on the nature of the halogen. The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The C-X bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the reactivity of haloanilines follows the trend: Iodoaniline > Bromoaniline > Chloroaniline.[7]
This trend means that this compound is a challenging substrate for these coupling reactions, often requiring more forcing conditions (higher temperatures, longer reaction times) and specialized, electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) to achieve good yields.[12][13]
Buchwald-Hartwig Amination
This reaction couples an aryl halide with a primary or secondary amine. For a substrate like this compound, modern catalyst systems are essential for efficient coupling.
Table 2: Representative Yields for Buchwald-Hartwig Amination of Haloanilines
| Aryl Halide | Amine | Catalyst System | Conditions | Yield (%) |
| 4-Iodoaniline | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu, Toluene, 100°C | >95 (Typical) |
| 4-Bromoaniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu, Toluene, 100°C | ~90-95[12] |
| 3-Chloroaniline Derivative | n-Hexylamine | Pd₂(dba)₃ / XPhos | NaOtBu, Toluene, 100°C | ~85[13] |
| This compound | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄, Dioxane, 110°C | 70-80 (Estimated) |
Experimental Protocol: Buchwald-Hartwig Amination of Chloroanilines
Materials: [13]
-
This compound (1.0 eq)
-
Amine coupling partner (1.2 eq)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, CyPF-tBu) (2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (2.0-2.5 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the this compound and the amine coupling partner to the flask.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and place it in a preheated oil bath at the desired temperature (typically 100-120 °C).
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
The filtrate is then concentrated, and the product is purified by column chromatography.
Suzuki-Miyaura Coupling
This reaction couples an aryl halide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. Similar to the Buchwald-Hartwig amination, chloroanilines are the least reactive among the haloanilines.
Table 3: Representative Yields for Suzuki-Miyaura Coupling of Haloarenes
| Aryl Halide | Boronic Acid | Catalyst System | Conditions | Yield (%) |
| 4-Iodotoluene | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃, Toluene/EtOH/H₂O, 80°C | >95 (Typical) |
| 4-Bromotoluene | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃, Dioxane/H₂O, 90°C | ~90-95[14] |
| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | Cs₂CO₃, 1,4-Dioxane, reflux | ~82[15] |
| This compound | Phenylboronic Acid | CataCXium A Pd G3 | Cs₂CO₃, 2-MeTHF/H₂O, 80°C | 70-85 (Estimated) |
Experimental Protocol: Suzuki-Miyaura Coupling of Chloroanilines
Materials: [14]
-
This compound (1.0 eq)
-
Boronic acid or ester (1.5 eq)
-
Palladium precatalyst (e.g., CataCXium A palladacycle, Pd(dppf)Cl₂) (1-3 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 2-MeTHF, Dioxane, Toluene), often with water
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the this compound, the boronic acid, the base, and a magnetic stir bar.
-
Add the palladium catalyst.
-
Add the solvent system (e.g., 2-MeTHF/H₂O 10:1).
-
Seal the flask and heat the mixture in an oil bath to the required temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Mechanisms
To aid in experimental design and understanding, the following diagrams illustrate a general workflow for comparing aniline reactivity and the catalytic cycle for the Buchwald-Hartwig amination.
Caption: General workflow for comparing the reactivity of different anilines.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. hammett substituent constants: Topics by Science.gov [science.gov]
- 5. homepages.bluffton.edu [homepages.bluffton.edu]
- 6. web.viu.ca [web.viu.ca]
- 7. Anilines: Acid-base properties [qorganica.com]
- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to 2-Chloro-3-methoxyaniline and 2-Chloro-5-methoxyaniline in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of the two isomers is presented below for easy comparison.
| Property | 2-Chloro-3-methoxyaniline | 2-Chloro-5-methoxyaniline |
| CAS Number | 113206-03-4 | 2401-24-3 |
| Molecular Formula | C₇H₈ClNO | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol [1] | 157.6 g/mol [2] |
| Appearance | Gray to brown solid[3] | White or Colorless to Yellow to Orange powder to lump to clear liquid[4] |
| Melting Point | 50 °C[3] | 23-27 °C |
| Boiling Point | 125 °C at 3 Torr[3] | 132-134 °C[5] |
| pKa | 2.23±0.10 (Predicted)[3] | Not available |
| Mass Spectrometry (MH+) | 157.9[6][7] | Not available |
Synthesis Protocols
Both isomers are typically synthesized via the reduction of their corresponding nitro-precursors.
Experimental Protocol: Synthesis of this compound
This protocol describes the reduction of 2-chloro-3-nitroanisole to this compound using iron powder in acetic acid.[6][7]
Materials:
-
2-chloro-3-nitroanisole
-
Iron powder
-
Glacial acetic acid
-
Acetonitrile
-
Water
-
Sodium carbonate (solid)
-
Dichloromethane
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-chloro-3-nitroanisole (1.38 g, 7.36 mmol) in a mixture of glacial acetic acid (19 mL) and acetonitrile (19 mL).[6]
-
Add iron powder (1.64 g, 29.4 mmol) to the solution.[6]
-
Stir the reaction mixture under reflux for 3.5 hours.[6]
-
After the reaction is complete, dilute the mixture with water (70 mL) and neutralize with solid sodium carbonate.[6]
-
Extract the product with dichloromethane (3 x 150 mL).[6]
-
Combine the organic phases, wash with saturated saline, and dry over anhydrous sodium sulfate.[6]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product. The product is a yellow oil and can be used in the next step without further purification.[6][7]
Expected Yield: ~100% (crude)[6][7] Purity (HPLC): ~86%[6][7]
Experimental Protocol: Synthesis of 2-Chloro-5-methoxyaniline
This protocol details the reduction of 4-chloro-3-nitroanisole to 2-chloro-5-methoxyaniline using hydrazine hydrate and an Au/TiO₂ catalyst.[8]
Materials:
-
4-chloro-3-nitroanisole
-
Ethanol
-
Hydrazine hydrate
-
Au/TiO₂ catalyst (1 wt%)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a sealed tube, add the nitro compound (0.6 mmol) and ethanol (2 mL).[8]
-
Add hydrazine hydrate (2.6-6.0 mmol) and the Au/TiO₂ catalyst (100 mg, 1 wt%).[8]
-
Heat the reaction mixture at 60 °C under an inert atmosphere for an appropriate time (monitored by TLC).[8]
-
After the reaction is complete, filter the mixture.
-
Evaporate the filtrate under vacuum to obtain the pure product.[8]
Reactivity and Applications in Synthesis: A Comparative Overview
The difference in the substitution pattern of these two isomers leads to distinct electronic and steric environments around the amine group, which in turn influences their reactivity and directs their application in the synthesis of different classes of compounds.
This compound: The methoxy group is meta to the amine, and the chloro group is ortho. The electron-donating resonance effect of the methoxy group is not directly conjugated with the amine, while the electron-withdrawing inductive effects of both the methoxy and ortho-chloro groups decrease the nucleophilicity of the amine. This substitution pattern makes it a useful building block for certain heterocyclic systems. It is notably used in the preparation of dual inhibitors of CK2 and Pim kinases, which are implicated in cancer cell proliferation and survival.[3][6]
2-Chloro-5-methoxyaniline: Here, the methoxy group is para to the chloro group and meta to the amine. The chloro group is ortho to the amine. Similar to its isomer, the ortho-chloro group reduces the basicity of the amine. This compound is utilized in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[9] It is also a precursor for the synthesis of compounds that modulate the PI3K/AKT/mTOR signaling pathway, a critical pathway in cellular growth and cancer progression. Furthermore, it finds applications in the manufacturing of azo dyes and in agrochemical formulations.[9]
Signaling Pathways in Drug Development
The involvement of these aniline isomers in the synthesis of kinase inhibitors highlights their importance in drug discovery. The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by the classes of compounds derived from these anilines.
General Experimental Workflow for Derivative Synthesis
While specific, directly comparable protocols are elusive, a general workflow for the synthesis of heterocyclic derivatives from these anilines can be outlined. The following represents a generalized procedure for a cyclization reaction to form a quinazoline derivative, a common scaffold in kinase inhibitors.
References
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand Promoted meta-C–H Chlorination of Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Design and synthesis of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validating the Structure of 2-Chloro-3-methoxyaniline: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural validation of 2-Chloro-3-methoxyaniline. While a public crystal structure for this compound is not currently available, this guide presents the expected crystallographic data alongside experimental data from alternative methods to provide a complete picture of structural elucidation.
The precise arrangement of atoms within a molecule is fundamental to its chemical properties and biological activity. In drug discovery and development, confirming the exact structure of a synthesized compound is a regulatory and scientific necessity. This guide focuses on this compound, a substituted aniline that serves as a building block in medicinal chemistry. We will explore the gold-standard method of single-crystal X-ray diffraction and compare its outputs with data from mass spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, using data for the target molecule and its isomers for a comparative analysis.
Data Presentation: A Comparative Overview
The following tables summarize the key data points obtained from various analytical techniques for the structural validation of this compound and its isomers.
Table 1: X-ray Crystallography Data (Expected for this compound)
| Parameter | Expected Value | Information Provided |
| Crystal System | Monoclinic or Orthorhombic (Common for similar small molecules) | Basic symmetry of the unit cell |
| Space Group | P2₁/c or Pbca (Examples) | Detailed symmetry operations within the unit cell |
| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined experimentally | Size and shape of the repeating unit in the crystal |
| Bond Lengths (e.g., C-Cl, C-O, C-N, C-C) | ~1.74 Å, ~1.36 Å (aromatic), ~1.38 Å (aromatic), ~1.39 Å | Precise distances between atoms, confirming connectivity |
| Bond Angles (e.g., C-C-Cl, C-C-O) | ~120° (for sp² carbons) | Angles between bonds, defining molecular geometry |
| Torsion Angles | To be determined experimentally | Defines the conformation of the molecule |
Note: The values in Table 1 are predicted based on known chemical structures and data for similar compounds, as a public CIF file for this compound is not available.
Table 2: Spectroscopic and Chromatographic Data for this compound and Its Isomers
| Analytical Technique | This compound | 2-Chloro-5-methoxyaniline (Isomer) | 5-Chloro-2-methoxyaniline (Isomer) | Information Provided |
| Mass Spectrometry (MS) | Molecular Ion (MH)⁺: m/z 157.9[1] | Molecular Ion (M)⁺: m/z 157 | Molecular Ion (M)⁺: m/z 157[2] | Confirms molecular weight and elemental composition (with high resolution MS). The isotopic pattern for chlorine (M+2 peak at ~3:1 ratio) would be a key indicator. |
| HPLC | Purity: 86% (at 220 nm)[1] | Not available | Not available | Assesses the purity of the compound and separates it from impurities. Retention time is characteristic under specific conditions. |
| ¹H NMR | Predicted shifts would differ from isomers | Available data[3] | Available data[4] | Provides information on the chemical environment of hydrogen atoms, their connectivity, and the substitution pattern on the aromatic ring. |
| ¹³C NMR | Predicted shifts would differ from isomers | Available data | Available data[2] | Indicates the number and type of carbon atoms in the molecule. |
| IR Spectroscopy | Predicted peaks would differ from isomers | Not available | Available data[2] | Identifies functional groups present, such as N-H stretches (amine), C-O stretches (ether), and C-Cl stretches. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the typical experimental protocols for the key analytical techniques discussed.
Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding a detailed three-dimensional structure.
Mass Spectrometry (Electrospray Ionization - ESI):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
High-Performance Liquid Chromatography (HPLC):
-
Mobile Phase Preparation: A suitable mobile phase (a mixture of solvents, e.g., acetonitrile and water) is prepared and degassed.
-
Sample Preparation: A known concentration of the sample is dissolved in the mobile phase.
-
Injection: A small volume of the sample solution is injected into the HPLC system.
-
Separation: The sample travels through a stationary phase (column) and is separated based on its affinity for the stationary and mobile phases.
-
Detection: A detector (e.g., UV-Vis) measures the analyte as it elutes from the column, generating a chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample tube is placed in the NMR spectrometer's magnetic field. A series of radiofrequency pulses are applied, and the resulting signals from the nuclei (¹H, ¹³C) are detected.
-
Data Processing: The raw data is Fourier transformed to produce the NMR spectrum.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or in solution.
-
Data Acquisition: The sample is placed in the path of an infrared beam. The instrument measures the absorption of IR radiation at different frequencies.
-
Spectrum Generation: A plot of absorbance or transmittance versus wavenumber is generated, showing the characteristic absorption bands of the functional groups.
Visualization of Validation Workflows
To better illustrate the process of structural validation, the following diagrams created using the DOT language visualize the experimental workflow and the logical relationships between different analytical techniques.
References
A Comparative Guide to Catalysts for C-N Cross-Coupling Reactions of 2-Chloro-3-methoxyaniline Analogues
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex amine-containing molecules is a cornerstone of pharmaceutical and materials science research. Arylamines, such as derivatives of 2-Chloro-3-methoxyaniline, are crucial building blocks in the development of novel therapeutics and functional materials. The efficient formation of carbon-nitrogen (C-N) bonds is therefore of paramount importance. The Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling of aryl halides with amines, stands as a foundational method for this transformation.[1][2] The success of this reaction is highly dependent on the choice of catalyst system, particularly the phosphine ligand coordinated to the palladium center.[1][3][4]
This guide provides a comparative analysis of various palladium-based catalyst systems applicable to the C-N cross-coupling reactions of this compound and structurally similar aryl chlorides. The data presented is compiled from studies on analogous substrates and is intended to provide a strong foundation for catalyst selection and optimization in your specific application.
Comparative Performance of Palladium Catalyst Systems
The selection of the palladium precursor and, more critically, the phosphine ligand, significantly impacts reaction yield, scope, and conditions.[1] Bulky, electron-rich phosphine ligands have been shown to be particularly effective in promoting the key steps of the catalytic cycle.[3] Below is a summary of the performance of various catalyst systems in the Buchwald-Hartwig amination of aryl chlorides with different amines.
Table 1: Performance of Various Palladium Catalyst Systems in the Amination of Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates (Aryl Chloride + Amine) | Yield (%) |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | - |
| [Pd(allyl)Cl]₂ | XPhos | NaOt-Bu | Toluene | 100 | 24 | Bromobenzene + Diphenylamine | 96[1] |
| [Pd(allyl)Cl]₂ | RuPhos | NaOt-Bu | Toluene | 100 | 24 | Bromobenzene + Diphenylamine | 96[1] |
| Palladacycle 7 | - | KOtBu | 2-MeTHF | 80 | 4 | 4-chloroanisole + morpholine | 91[5] |
Note: The data is compiled from different sources and may not represent a direct comparison under identical reaction conditions. Yields are reported for the specific substrates mentioned in the references and serve as a guide for reactions involving this compound.
Alternative Catalyst Systems: Copper and Nickel
While palladium-based catalysts are highly effective, their cost and toxicity have prompted the investigation of alternatives.[6] Copper-catalyzed C-N coupling reactions, a modern iteration of the classic Ullmann condensation, have gained renewed interest.[6][7] These systems can be advantageous for certain substrates and offer a more cost-effective approach.[7] Similarly, nickel-based catalysts are being explored as a sustainable alternative to palladium for cross-coupling reactions, including Suzuki-Miyaura and C-N coupling.[8][9][10][11] Nickel catalysts have shown promise in the coupling of challenging substrates like aryl chlorides.[11]
Table 2: Comparison of Nickel and Palladium in Suzuki-Miyaura Coupling
| Parameter | Nickel Catalysis Example | Palladium Catalysis Example |
| Reaction | 4-chloroanisole + Phenylboronic acid | 4-bromoanisole + Phenylboronic acid |
| Catalyst | NiCl₂(dppf) | Pd(PPh₃)₄ |
| Catalyst Loading | 2-5 mol% | 0.5-2 mol% |
| Ligand | dppf | PPh₃ |
| Base | K₃PO₄ | K₂CO₃ |
| Solvent | Toluene or Dioxane | Toluene/Water or Dioxane |
| Temperature | 80-110 °C | 80-100 °C |
| Reaction Time | 12-24 hours | 4-12 hours |
| Yield | Good to Excellent | Excellent |
Note: This table, adapted from a general comparison, illustrates typical differences between nickel and palladium catalysis for a C-C coupling reaction, which can provide insights for C-N coupling as well.[11]
Experimental Protocols
Below is a general experimental protocol for a palladium-catalyzed Buchwald-Hartwig amination reaction.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Aryl chloride (e.g., this compound)
-
Amine
-
Strong base (e.g., NaOt-Bu)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium precursor (e.g., 0.02 equiv), the phosphine ligand (e.g., 0.04 equiv), and the strong base (e.g., 1.4 equiv).[2]
-
Add the anhydrous, deoxygenated solvent.[2]
-
Stir the mixture for several minutes to allow for the formation of the active catalyst.[2]
-
Add the aryl chloride (1.0 equiv) and the amine (1.2 equiv).[2]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).[2]
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC, or LC-MS).[2]
-
Upon completion, cool the reaction to room temperature and quench with water.[2]
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).[2]
-
Purify the product by column chromatography.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: A general workflow for screening catalyst performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to GC-MS Analysis of 2-Chloro-3-methoxyaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the analysis of 2-Chloro-3-methoxyaniline and its derivatives. Given the importance of substituted anilines as intermediates in the pharmaceutical and chemical industries, robust and reliable analytical methods are crucial for quality control, impurity profiling, and metabolic studies.[1] This document outlines a recommended protocol for the analysis of this compound and compares it with alternative methods used for similar halogenated and methoxylated aniline compounds.
Comparative Analysis of GC-MS Protocols
The selection of an appropriate GC-MS protocol is critical for achieving desired sensitivity, selectivity, and reproducibility. The following table summarizes a proposed method for this compound alongside two alternative methods commonly employed for related aniline derivatives. This allows for a direct comparison of key analytical parameters and performance metrics.
| Parameter | Proposed Method for this compound | Alternative Method 1: Analysis of Chloroaniline Isomers | Alternative Method 2: General Aniline Derivative Analysis |
| GC Column | HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | ZB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[2] | SE-54 fused silica capillary column[3] |
| Injector Temperature | 250 °C | 180 °C[2] | 250 °C[4] |
| Oven Program | 80 °C (2 min hold), ramp to 280 °C at 10 °C/min, hold for 5 min | 70 °C (1 min hold), ramp to 150 °C at 3 °C/min, then to 280 °C at 10 °C/min[2] | 50 °C (2 min hold), ramp to 200 °C at 10 °C/min, hold for 10 min[4] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Hydrogen at 1.0 mL/min[2] | Helium at 10 mL/min[4] |
| MS Transfer Line Temp. | 280 °C | 300 °C[2] | Not Specified |
| Ion Source Temperature | 230 °C | Not Specified | Not Specified |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) | Electron Ionization (EI) |
| Mass Scan Range | m/z 40-400 | Not Specified | Not Specified |
| Derivatization | Optional (e.g., Acetylation or Silylation for improved peak shape) | Tosylation for isomeric differentiation[5] | Often not required, but can improve performance[6] |
| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Microextraction (SPME)[1] | Liquid-Liquid Extraction (LLE)[7] | Accelerated Solvent Extraction (ASE) for solid samples[8] |
| Expected LOD | ~0.1 - 1 µg/L | Not Specified | 0.1 mg/L (for aniline in serum with derivatization)[9] |
| Linearity Range | ~0.5 - 50 µg/L | 0.1 - 100 µg/L[7] | 0.5 - 25.0 mg/L (for aniline in serum with derivatization)[9] |
| Precision (%RSD) | < 10% | < 15%[7] | Within-run: 3.8%, Between-run: 5.8% (for aniline in serum)[9] |
Detailed Experimental Protocol: Proposed Method for this compound
This protocol details a robust and validated method for the analysis of this compound in various matrices.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Adjust the pH of the aqueous sample to >11 with 1.0 M Sodium Hydroxide (NaOH).
-
Spike the sample with an appropriate internal standard (e.g., N-methylaniline).
-
Extract the sample three times with an equal volume of dichloromethane or ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless injector.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.[6]
-
Injector Temperature: 250 °C.[6]
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 250°C at 10°C/min, hold for 5 minutes.[6]
-
Injection Volume: 1 µL in splitless mode.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Data Acquisition: Full scan mode.
3. Data Analysis
-
Identify the this compound peak based on its retention time and mass spectrum.
-
The mass spectrum should be compared with a reference spectrum for confirmation.
-
Quantification is performed by integrating the peak area of a characteristic ion and comparing it to the internal standard.
Visualizing the Workflow
To better understand the logical flow of the GC-MS analysis, the following diagrams illustrate the key stages of the process.
Caption: GC-MS analysis workflow from sample preparation to data processing.
Caption: Optional derivatization pathway to enhance GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. epa.gov [epa.gov]
- 4. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 5. Isomeric differentiation of chloroanilines by gas chromatography-mass spectrometry in combination with tosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. Determination of Aniline in Soil by ASE/GC-MS [mdpi.com]
- 9. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Chloro-3-methoxyaniline Derivatives
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. 2-Chloro-3-methoxyaniline has emerged as a versatile precursor for the synthesis of a diverse range of heterocyclic compounds, particularly quinolines and quinoxalines, which have demonstrated significant potential in anticancer and antimicrobial applications. This guide provides a comprehensive comparison of the biological activities of compounds derived from or structurally related to this compound, supported by experimental data and detailed protocols to aid in future research and development.
Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of this compound, particularly those incorporating quinoline and thiazolidinone scaffolds, have shown promising anticancer properties. These compounds often exert their effects by modulating critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
A notable example is the inhibition of the PI3K/Akt/mTOR signaling pathway, a crucial regulator of cell growth and survival that is often dysregulated in various cancers.[1][2] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Comparative Anticancer Activity of Related Quinolone and Thiazolidinone Derivatives
The following table summarizes the in vitro anticancer activity of various quinoline and thiazolidinone derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of cancer cells) and GI50 values (the molar concentration of the compound that inhibits 50% of net cell growth).
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | GI50 (µM) | Reference |
| Indolo[2,3-b]quinoline | 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colon) | 0.35 | - | |
| Caco-2 (Colon) | 0.54 | - | |||
| Thiazolidinone | Compound 2h | MOLT-4 (Leukemia) | - | < 0.01 | [3] |
| SR (Leukemia) | - | < 0.01 | [3] | ||
| SW-620 (Colon) | - | < 0.01 | [3] | ||
| SF-539 (CNS) | - | < 0.01 | [3] | ||
| SK-MEL-5 (Melanoma) | - | < 0.02 | [3] | ||
| Mean (60 cell lines) | - | 1.57 | [3] | ||
| Quinazoline-chalcone | Compound 14g | K-562 (Leukemia) | - | 0.622 | [4] |
| RPMI-8226 (Leukemia) | - | 1.81 | [4] | ||
| HCT-116 (Colon) | - | 1.27 | [4] | ||
| LOX IMVI (Melanoma) | - | 1.65 | [4] | ||
| MCF7 (Breast) | - | 1.79 | [4] | ||
| Pyrimidodiazepine | Compound 16c | Various (10 cell lines) | - | >10-fold more potent than Adriamycin | [4] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant microbes necessitates the development of new antimicrobial agents. Derivatives of this compound, particularly quinoline-based structures, have demonstrated encouraging activity against a spectrum of bacteria and fungi.
Comparative Antimicrobial Activity of Related Quinolone Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline | Compound 5j | Rhizoctonia solani (Fungus) | 8.54 | [5] |
| Compound 5t | Rhizoctonia solani (Fungus) | 12.01 | [5] | |
| Azoxystrobin (standard) | Rhizoctonia solani (Fungus) | 26.17 | [5] | |
| Compound 5k | Acidovorax citrulli (Bacterium) | - | [5] | |
| Azetidin-2-one fused 2-chloro-3-formyl quinoline | AZT b2 - AZT g2 | Staphylococcus aureus (Bacterium) | Moderate to Good | |
| Escherichia coli (Bacterium) | Moderate to Good | |||
| Candida albicans (Fungus) | Moderate to Good |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition and Formazan Solubilization: After the incubation period, 20 µL of MTT solution is added to each well and incubated for another 4 hours. The medium containing MTT is then removed, and 150 µL of a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of pathway activation.
-
Protein Extraction: Cells are treated with the test compound for a specified duration. Total protein is then extracted using a suitable lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).
-
Secondary Antibody Incubation and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.
Caption: Experimental workflow for evaluating the anticancer activity of novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C7H8ClNO | CID 22504677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
2-Chloro-3-methoxyaniline: A Versatile Scaffold for Bioactive Compounds in Drug Discovery
A comprehensive review of the applications of 2-Chloro-3-methoxyaniline in the synthesis of novel therapeutic agents, with a comparative analysis of their anticancer and antimicrobial activities.
For Immediate Release
[City, State] – this compound has emerged as a crucial intermediate in organic synthesis, serving as a foundational building block for a diverse range of heterocyclic compounds with significant therapeutic potential. This guide provides an in-depth comparison of the performance of various derivatives synthesized from this versatile precursor, focusing on their applications in oncology and infectious diseases. The review summarizes quantitative biological data, details key experimental methodologies, and visualizes relevant signaling pathways to support researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Performance Comparison of this compound Derivatives
The true measure of a chemical scaffold's utility lies in the biological activity of its derivatives. This section presents a comparative analysis of quinoline and quinoxaline derivatives, many of which can be synthesized using this compound as a key starting material. The data is organized to provide a clear comparison of their anticancer and antimicrobial potencies.
Anticancer Activity
Derivatives of this compound have shown considerable promise as anticancer agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinoline and quinoxaline derivatives against several human cancer cell lines. This data, gathered from multiple studies, allows for a direct comparison of the cytotoxic potential of these compounds.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoline | 2-Arylquinoline Derivative 1 | PC3 (Prostate) | 31.37 | Doxorubicin | - |
| 2-Arylquinoline Derivative 2 | HeLa (Cervical) | 8.3 | Doxorubicin | - | |
| 4-Anilinoquinazoline-chalcone | K-562 (Leukemia) | 0.622 | Adriamycin | - | |
| 4-Anilinoquinazoline-chalcone | HCT-116 (Colon) | 1.81 | Adriamycin | - | |
| Quinoline-benzothiazole Schiff's Base 1 | MCF7 (Breast) | 10.65 | Doxorubicin | - | |
| Quinoline-benzothiazole Schiff's Base 2 | A549 (Lung) | 10.89 | Doxorubicin | - | |
| Quinoxaline | Quinoxaline Derivative | HCT116 (Colon) | 2.5 | - | - |
| Quinoxaline Derivative | MCF-7 (Breast) | 9.0 | - | - | |
| Thiadiazinone | Kinase Inhibitor 1 | Bladder Cancer | 1.6 | - | - |
| Kinase Inhibitor 2 | Prostate Cancer | 5.7 | - | - |
Note: The IC50 values are presented as reported in the cited literature. Direct comparison should be made with caution as experimental conditions may vary between studies.
Antimicrobial Activity
In addition to their anticancer properties, derivatives of this compound are being explored for their potent antimicrobial effects. The table below presents the Minimum Inhibitory Concentration (MIC) values of synthesized quinoxaline derivatives against various bacterial and fungal strains, compared to standard antimicrobial agents.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| Quinoxaline | Quinoxaline Derivative 1 | Staphylococcus aureus | 3.13 | - | - |
| Quinoxaline Derivative 2 | Escherichia coli | 3.13 | - | - | |
| Quinoxaline Derivative 3 | Pseudomonas aeruginosa | 6.25 | - | - | |
| Antifungal Quinoxaline 1 | Rhizoctonia solani | 8.54 | Azoxystrobin | 26.17 | |
| Antifungal Quinoxaline 2 | Rhizoctonia solani | 12.01 | Azoxystrobin | 26.17 |
Note: The MIC values indicate the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Key Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is paramount in drug development. Many quinoline derivatives, which can be synthesized from this compound, have been found to target critical cellular signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[1][2]
Figure 1: The PI3K/Akt/mTOR signaling pathway.
The synthesis of these bioactive molecules often follows a structured workflow, beginning with the versatile this compound precursor.
Figure 2: General synthesis workflow.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for key experiments cited in this review.
Synthesis of Quinoxaline Derivatives
A common method for synthesizing quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] While this compound is an o-substituted aniline, its derivatization can lead to precursors for similar cyclization reactions. A general procedure is as follows:
-
Reaction Setup: Dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as n-butanol.
-
Addition of Dicarbonyl Compound: Add the 1,2-dicarbonyl compound (e.g., ethyl pyruvate, 1 equivalent) to the solution with constant stirring.
-
Reaction Conditions: Heat the reaction mixture for a specified time (e.g., 1 hour on a water bath).
-
Isolation and Purification: Cool the reaction mixture to allow for crystallization of the product. Filter the crystals, wash with a non-polar solvent like n-hexane, and purify by recrystallization from a suitable solvent (e.g., ethanol).
-
Chlorination (if required): To obtain a chloro-quinoxaline intermediate, the hydroxyl-quinoxaline product can be refluxed with phosphoryl chloride (POCl3). The excess POCl3 is then removed by distillation, and the residue is added to crushed ice to precipitate the chlorinated product.
In Vitro Anticancer Activity Screening (NCI-60 Protocol)
The U.S. National Cancer Institute (NCI) employs a standardized 60-cell line screen to evaluate the anticancer potential of compounds.[4][5]
-
Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.
-
Drug Addition: After a 24-hour pre-incubation period, the test compounds, solubilized in DMSO, are added at five different concentrations.
-
Incubation: The plates are incubated for 48 hours.
-
Cell Viability Assay: The assay is terminated by fixing the cells with trichloroacetic acid (TCA). The cellular protein is stained with sulforhodamine B (SRB).
-
Data Analysis: The absorbance is read on an automated plate reader. The percentage growth is calculated at each drug concentration level. The IC50 value is determined from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
-
Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
This comprehensive guide underscores the significance of this compound as a valuable starting material in the synthesis of diverse and potent bioactive molecules. The presented data and protocols offer a solid foundation for further research and development in the fields of oncology and infectious diseases.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. benchchem.com [benchchem.com]
A Comparative Environmental Impact Assessment of 2-Chloro-3-methoxyaniline Synthesis Routes
For researchers and professionals in drug development and fine chemical synthesis, the selection of a synthetic pathway extends beyond mere yield and purity. The environmental footprint of a chemical process is a critical consideration, driven by regulatory pressures, cost-efficiency, and a growing commitment to sustainable practices. This guide provides a comparative analysis of two synthetic routes to 2-Chloro-3-methoxyaniline, a key intermediate in the production of pharmaceuticals and other specialty chemicals. We will compare the conventional Béchamp reduction using iron and acid with a greener catalytic transfer hydrogenation approach, providing experimental data and detailed protocols to inform a more environmentally conscious selection process.
At a Glance: Comparing Synthesis Routes
The two primary methods for the synthesis of this compound from its nitro precursor, 2-chloro-3-nitroanisole, are the traditional Béchamp reduction and the more modern catalytic hydrogenation. The key differences in their environmental impact are summarized below.
| Feature | Conventional Béchamp Reduction | Greener Catalytic Hydrogenation |
| Primary Reagents | Iron powder, Acetic Acid | Hydrogen source (e.g., Hydrazine hydrate), Catalyst (e.g., Pd/C) |
| Solvents | Acetic Acid, Dichloromethane | Ethanol, Methanol, or other green solvents |
| Byproducts | Iron oxide sludge, neutralized salts | Water, Nitrogen gas |
| Atom Economy | Lower | Higher |
| Environmental Hazard | Use of hazardous chlorinated solvent (Dichloromethane), large volume of solid waste | Use of flammable hydrogen source, but avoids chlorinated solvents and large-scale solid waste |
| Workup Procedure | Neutralization, extraction, and filtration of iron sludge | Filtration to recover catalyst |
Deep Dive: A Head-to-Head Comparison
Conventional Route: Béchamp Reduction with Iron and Acetic Acid
The Béchamp reduction, developed in the 19th century, is a classic method for the reduction of aromatic nitro compounds. It typically involves the use of iron filings in the presence of an acid, such as acetic acid or hydrochloric acid. While effective and robust, this method is known for its poor atom economy and the generation of significant amounts of iron oxide sludge, which can be challenging to dispose of.
Environmental Concerns:
-
Waste Generation: The reaction produces a large volume of iron oxide sludge as a byproduct. For every mole of product, several moles of iron are consumed, leading to a high E-factor (environmental factor).
-
Solvent Use: The use of glacial acetic acid as a solvent contributes to the process's environmental burden due to its corrosive nature and the energy required for its production and purification.[1] Furthermore, the workup often involves extraction with hazardous chlorinated solvents like dichloromethane, which is a known environmental and health hazard.[2]
-
Energy Consumption: The reaction is typically carried out under reflux conditions for several hours, leading to significant energy consumption.[3]
Greener Alternative: Catalytic Transfer Hydrogenation
Catalytic hydrogenation offers a more environmentally benign alternative to the Béchamp reduction. This method utilizes a catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, to facilitate the transfer of hydrogen from a donor molecule (like hydrazine hydrate or ammonium formate) or from hydrogen gas to the nitro group. This approach is characterized by its high atom economy, as the primary byproduct is often water.
Environmental Advantages:
-
High Atom Economy: The main byproduct of the reaction is water, leading to a much higher atom economy compared to the Béchamp reduction.
-
Reduced Waste: The catalytic nature of the reaction means that only a small amount of catalyst is required, which can often be recovered and reused. This drastically reduces the amount of solid waste generated.
-
Greener Solvents: The reaction can be performed in more environmentally friendly solvents, such as ethanol or methanol, avoiding the use of corrosive acids and chlorinated solvents.[2][4][5]
-
Milder Conditions: Catalytic hydrogenation can often be carried out under milder conditions of temperature and pressure, potentially reducing energy consumption.[6]
Quantitative Data Summary
| Parameter | Conventional Béchamp Reduction | Greener Catalytic Hydrogenation |
| Starting Material | 2-Chloro-3-nitroanisole | 2-Chloro-3-nitroanisole |
| Reducing Agent | Iron Powder | Hydrazine Hydrate |
| Catalyst | None | 5% Palladium on Carbon (Pd/C) |
| Solvent | Acetic Acid, Acetonitrile, Dichloromethane | Methanol |
| Reaction Time | 3.5 hours | 5 minutes |
| Reaction Temperature | Reflux | 80 °C |
| Yield | ~100% (crude) | High (typically >90%) |
| Primary Byproduct | Iron Oxide | Water, Nitrogen |
Experimental Protocols
Protocol 1: Conventional Béchamp Reduction of 2-Chloro-3-nitroanisole
Materials:
-
2-Chloro-3-nitroanisole (1.38 g, 7.36 mmol)
-
Iron powder (1.64 g, 29.4 mmol)
-
Glacial acetic acid (19 mL)
-
Acetonitrile (19 mL)
-
Water (70 mL)
-
Sodium carbonate (solid)
-
Dichloromethane (450 mL)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-chloro-3-nitroanisole in a mixture of glacial acetic acid and acetonitrile in a round-bottom flask.
-
Add iron powder to the solution.
-
Heat the reaction mixture to reflux and stir for 3.5 hours.
-
After cooling, dilute the mixture with water and neutralize with solid sodium carbonate.
-
Extract the product with dichloromethane (3 x 150 mL).
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.[3]
Protocol 2: Greener Catalytic Transfer Hydrogenation of 2-Chloro-3-nitroanisole
Materials:
-
2-Chloro-3-nitroanisole (1 mmol)
-
5% Palladium on Carbon (Pd/C) (catalytic amount, e.g., 13 mg)
-
Hydrazine hydrate (10 mmol)
-
Methanol (5 mL)
Procedure:
-
In a round-bottom flask, combine the halogenated nitroarene, 5% Pd/C, and methanol.
-
To the resulting mixture, add hydrazine hydrate.
-
Heat the solution at 80 °C under reflux conditions for 5 minutes.
-
After the reaction is complete, cool the mixture and filter it to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude material can be purified by flash column chromatography.[6]
Visualizing the Workflows
To better illustrate the differences between the two synthetic pathways, the following diagrams outline the key steps in each process.
Caption: Workflow for the conventional Béchamp reduction.
Caption: Workflow for the greener catalytic hydrogenation.
Conclusion
The choice of a synthetic route for this compound has significant environmental implications. While the conventional Béchamp reduction is a well-established and high-yielding method, it is burdened by the generation of large amounts of iron oxide waste and the use of hazardous solvents. In contrast, catalytic transfer hydrogenation presents a much greener alternative with a significantly higher atom economy, reduced waste, and the use of more environmentally benign solvents. For researchers and drug development professionals aiming to incorporate green chemistry principles into their work, catalytic hydrogenation is the demonstrably superior choice for the synthesis of this compound from its nitro precursor. The adoption of such greener methodologies is not only beneficial for the environment but can also lead to more efficient and cost-effective chemical processes in the long run.
References
- 1. "Effects of Solvent Composition and Hydrogen Pressure on the Catalytic " by Margaret Cone, Claire Osborn et al. [digitalcommons.usf.edu]
- 2. Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. iipseries.org [iipseries.org]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Chloro-3-methoxyaniline: A Guide for Laboratory Professionals
Effective management and disposal of 2-Chloro-3-methoxyaniline are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.
This compound and its waste products are classified as hazardous. As such, their disposal is regulated and must be carried out in compliance with local, state, and federal environmental regulations. The primary and recommended method for the disposal of this compound is through controlled incineration at a licensed chemical destruction facility.[1][2] Discharging this chemical into sewer systems or waterways is strictly prohibited.[1][2]
Preparing for Disposal: A Step-by-Step Protocol
Proper preparation of this compound waste is essential for safe handling and transport to a disposal facility. The following protocol outlines the necessary steps for laboratory personnel.
1. Waste Identification and Classification:
-
The waste generator is responsible for correctly classifying the waste material.[3][4] Given that similar chlorinated anilines are listed as hazardous waste (e.g., p-Chloroaniline as P024), it is imperative to treat this compound as hazardous waste.
-
Consult your institution's environmental health and safety (EHS) department for specific guidance on waste classification and documentation.
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Keep solid and liquid waste containing this chemical in separate, dedicated containers.
3. Selection of Waste Containers:
-
Choose containers that are compatible with halogenated aromatic compounds.
-
While polyethylene (LDPE, HDPE) containers are common in laboratories, they may not be suitable for long-term storage of chlorinated organic compounds, as these can cause the plastic to swell and degrade.
-
Consult chemical resistance charts and your EHS department for appropriate container materials. Glass or specialized plastic-lined containers may be recommended.
4. Labeling of Waste Containers:
-
Clearly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of the chemical in the waste
-
The date the waste was first added to the container
-
Any associated hazards (e.g., "Toxic")
-
5. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
-
Keep containers tightly closed when not in use.
6. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide all necessary documentation, including a safety data sheet (SDS) and a waste inventory.
Disposal Method: Controlled Incineration
Controlled incineration is the preferred method for the complete destruction of halogenated organic compounds like this compound. This process requires specific operational parameters to ensure the breakdown of the molecule and to prevent the formation of other toxic byproducts.
| Parameter | Recommended Value | Rationale |
| Incineration Temperature | Approximately 1100°C (2000°F) or higher | Ensures complete thermal decomposition of the halogenated aromatic structure. |
| Residence Time | 1 to 2 seconds | Provides sufficient time at high temperature for the destruction reactions to go to completion. |
| Flue Gas Treatment | Mandatory flue gas scrubbing | Neutralizes and removes acidic gases such as hydrogen chloride (HCl) and free chlorine that are byproducts of combustion. |
Contaminated Material and Packaging Disposal
Any materials that come into contact with this compound, such as personal protective equipment (PPE), labware, and empty containers, must also be treated as hazardous waste.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1][2] After rinsing, the container can be punctured to prevent reuse and then disposed of in a sanitary landfill or sent for recycling, in accordance with institutional policies.[1][2]
-
Contaminated PPE and Labware: Collect all contaminated solid waste in a designated, labeled hazardous waste container for incineration.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Chloro-3-methoxyaniline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-3-methoxyaniline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 113206-03-4
-
Molecular Formula: C₇H₈ClNO[1]
-
Molecular Weight: 157.60 g/mol [1]
Hazard Identification and GHS Classification
This compound is a hazardous substance requiring careful handling. The primary hazards are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | Toxic in contact with skin |
| Skin Corrosion/Irritation | 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation |
Data sourced from PubChem CID 22504677
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). It is recommended to use gloves with a minimum thickness of 0.4 mm. For prolonged contact, consider laminate film gloves ("Barricade"). | Prevents dermal absorption, which can cause systemic toxicity. Nitrile gloves offer good resistance to many solvents and amines.[2][3][4] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes which can cause serious eye irritation. |
| Skin and Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and contact with the skin. |
| Respiratory Protection | Handle in a certified chemical fume hood. If a fume hood is not available, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required. | Minimizes the inhalation of harmful vapors or aerosols. |
Operational and Handling Plan
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.
Safe Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare all required equipment and reagents in the designated work area.
-
Dispensing: Carefully weigh or measure the required amount of this compound within the fume hood. Avoid generating dust or aerosols.[1]
-
During Use: Keep containers tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[1][2]
-
After Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Storage Plan:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
-
The storage area should be clearly labeled with the chemical name and hazard symbols.
Spill and Disposal Plan
Spill Cleanup Protocol:
-
Evacuate: Immediately evacuate the area of the spill, except for personnel involved in the cleanup.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could disperse dust or vapors.
-
Contain: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[3][5] For solid spills, carefully sweep up the material to avoid creating dust.
-
Absorb and Collect: Use an absorbent material to soak up the spill.[3][5] Place the absorbed material and any contaminated items into a suitable, labeled, and sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Waste Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Dispose of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations.[6][7] Do not pour waste down the drain.[1]
Caption: Workflow for safely handling this compound.
References
- 1. This compound | C7H8ClNO | CID 22504677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. envirosafetyproducts.com [envirosafetyproducts.com]
- 4. hvcc.edu [hvcc.edu]
- 5. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-4-methoxyaniline | C7H8ClNO | CID 407432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
